(-)-Asparagine
Description
Historical Context and Discovery in Chemical Research
The story of L-Asparagine began in 1806 when French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet first isolated it in a crystalline form from asparagus juice, a source where it is found in abundance, which inspired its name. wikipedia.org This landmark achievement marked the first time an amino acid had ever been isolated. wikipedia.org A few years later, in 1809, Robiquet identified a substance in liquorice root with similar properties, which was later confirmed to be asparagine. wikipedia.org
The determination of asparagine's precise structure was a scientific endeavor that spanned several decades. wikipedia.org In 1886, Italian chemist Arnaldo Piutti discovered an enantiomer, or mirror image, of the naturally occurring asparagine, which shared many, but not all, of its properties. wikipedia.org Piutti's synthesis of asparagine ultimately led to the publication of its true structure in 1888. wikipedia.org
L-Asparagine monohydrate (C₄H₈N₂O₃·H₂O) is the hydrated crystalline form of L-Asparagine, incorporating one molecule of water for each molecule of the amino acid. worldscientific.comnih.gov This form is noted for its high stability and solubility in water, which facilitates the growth of high-quality, large single crystals, making it a preferred form for many experimental processes. worldscientific.com
Role as a Standard Reference Material in Scientific Studies
L-Asparagine monohydrate serves as a crucial reference material in a variety of scientific and analytical applications due to its purity and well-defined properties. fujifilm.comlgcstandards.comfujifilm.com Certified reference materials (CRMs) of L-Asparagine are produced in accordance with stringent international standards like ISO 17034 and ISO/IEC 17025, ensuring their traceability to primary materials from national metrology institutes. lgcstandards.comsigmaaldrich.com
In analytical chemistry, L-Asparagine monohydrate is employed for the development and validation of new analytical methods. nih.govnih.gov For instance, it has been used in the development of sensitive liquid chromatography methods for impurity profiling. nih.gov These methods are essential for quality control in pharmaceutical applications, capable of separating and quantifying potential impurities from both synthetic and enzymatic production pathways. nih.gov
Its applications extend to various analytical techniques:
Chromatography: It is used as a standard in techniques like High-Performance Liquid Chromatography (HPLC) for the identification and quantification of amino acids. nih.govsigmaaldrich.comacs.org For example, ion-pair chromatography methods have been developed using L-asparagine monohydrate for impurity profiling. nih.govnih.gov
Spectroscopy: The well-defined crystal structure of L-Asparagine monohydrate makes it a useful material for spectroscopic studies. worldscientific.comnih.gov
Biosensor Development: L-Asparagine monohydrate is the substrate for the enzyme L-Asparaginase. This relationship is utilized in the development of biosensors to analyze asparagine levels in clinical settings and the food industry. medchemexpress.com The hydrolysis of L-asparagine monohydrate by the enzyme produces ammonium (B1175870) ions, leading to pH changes that can be measured to determine its concentration. medchemexpress.com
Current Research Significance and Future Directions
The scientific inquiry into L-Asparagine monohydrate continues to yield significant findings, particularly in materials science and biochemistry.
Crystallography and Nonlinear Optics: Recent research has heavily focused on the growth and characterization of L-Asparagine monohydrate single crystals. worldscientific.comworldscientific.comsphinxsai.com These crystals exhibit interesting optical, mechanical, and electrical properties. researchgate.net Studies have confirmed its orthorhombic crystal system and have investigated its potential for optoelectronic and nonlinear optical (NLO) applications. nih.govsphinxsai.comiucr.org The material's high second harmonic generation (SHG) efficiency, a key property for NLO materials, has been a subject of enhancement studies. sphinxsai.comresearcher.life Research published in 2024 has explored growing these crystals and performing computational studies, such as Density Functional Theory (DFT), to calculate their NLO parameters, further establishing L-asparagine monohydrate as a promising NLO crystal. nih.gov
Biochemical and Biomedical Research: L-Asparagine monohydrate is fundamental in biochemical research. It is used in cell culture media to support the growth of various cell lines and microorganisms. sigmaaldrich.com It also serves as a key component in studies related to protein synthesis, metabolism, and neuroscience. wikipedia.orgmultichemindia.com
Future research directions for L-Asparagine monohydrate are multifaceted:
Advanced Materials: The unique properties of its crystals, including directional jumping upon dehydration controlled by chirality, open avenues for developing novel actuation systems based on dynamic crystals. researcher.life This could lead to innovations in microrobotics and smart materials.
Antibiotic Development: Researchers are exploring L-Asparagine monohydrate's role in developing new antibiotics and overcoming antibiotic resistance. chinaaminoacid.com As a nutrient for bacteria, understanding its metabolic pathways can help in designing drugs that disrupt bacterial growth. chinaaminoacid.com
Biomedical Applications: It continues to be a subject of interest in cancer research, particularly concerning acute lymphoblastic leukemia (ALL), where the depletion of L-asparagine is a key therapeutic strategy. medchemexpress.comnih.govresearchgate.net It is also used as a biomarker for studying this disease. medchemexpress.com
The enduring relevance of L-Asparagine monohydrate, from its initial discovery to its current applications in cutting-edge research, underscores its foundational importance in the chemical and biological sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
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InChI Key |
DCXYFEDJOCDNAF-REOHCLBHSA-N | |
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Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
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Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N | |
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Molecular Formula |
C4H8N2O3 | |
| Record name | asparagine | |
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Related CAS |
28088-48-4 | |
| Record name | L-Asparagine, homopolymer | |
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DSSTOX Substance ID |
DTXSID10883220 | |
| Record name | L-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
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Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |
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Solubility |
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |
| Record name | Asparagine | |
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Density |
1.543 g/cu cm at 15/4 °C | |
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Vapor Pressure |
0.00000005 [mmHg] | |
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Color/Form |
Orthorhombic bisphenoidal crystals | |
CAS No. |
70-47-3, 5794-13-8 | |
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| Record name | ASPARAGINE (L) HYDRATE | |
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Melting Point |
234-235 °C, 234 - 235 °C | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Structural and Crystallographic Investigations of L Asparagine Monohydrate
Advanced Single Crystal Growth Methodologies for L-Asparagine Monohydrate
The cultivation of high-quality single crystals of L-asparagine monohydrate is crucial for the accurate investigation of its physical and structural properties. Various techniques have been developed to achieve this, with a primary focus on solution-based methods.
Slow Evaporation Solution Growth Technique from Aqueous Solutions
The slow evaporation solution growth technique (SEST) is a widely employed and effective method for growing L-asparagine monohydrate single crystals. nih.govresearchgate.netnih.gov This technique involves dissolving the L-asparagine monohydrate salt in a solvent, typically double-distilled water, to create a saturated or supersaturated solution. nih.govderpharmachemica.com The solution is then allowed to evaporate slowly at a constant temperature, often room temperature, in a controlled, dust-free environment. nih.govderpharmachemica.com
The process typically begins with the preparation of a saturated aqueous solution of L-asparagine monohydrate. ijarse.com Continuous stirring for several hours ensures homogeneity of the solution, which is then filtered to remove any impurities. nih.govderpharmachemica.com The filtered solution is placed in a beaker covered with a porous material to facilitate slow and controlled evaporation. nih.gov Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute surpasses the saturation point, leading to the nucleation and subsequent growth of single crystals. derpharmachemica.com Researchers have successfully harvested transparent, well-defined bulk single crystals using this method. derpharmachemica.comscholarscentral.com To enhance the quality and purity of the crystals, a recrystallization process is often utilized. nih.gov
Influence of Doping Agents on Crystal Growth and Perfection
The introduction of doping agents into the crystal lattice of L-asparagine monohydrate can significantly alter its growth kinetics and physical properties. These dopants, which can be alkali metal ions, transition metal ions, or organic and semi-organic admixtures, are incorporated into the crystal structure, leading to modifications in crystallinity, optical transparency, and mechanical strength.
The doping of L-asparagine monohydrate with alkali metal ions has been shown to influence its crystal growth and properties. The incorporation of these ions can be achieved by adding a small mole percentage of an alkali metal salt to the aqueous solution during the crystal growth process.
Lithium (Li+): Doping with lithium ions has been observed to increase the size of the grown crystals compared to pure L-asparagine monohydrate. ijarse.com This is attributed to the high polarity of the lithium cation, which acts as a "structure maker". ijarse.com ICP elemental analysis has confirmed the incorporation of Li+ into the crystal lattice. ijarse.com Studies have shown that Li+ doping can enhance the second harmonic generation (SHG) efficiency of the crystals. ijarse.com
Potassium (K+): The addition of potassium iodide (KI) as a dopant has been investigated. Single crystals of KI-doped L-asparagine monohydrate have been successfully grown using the slow evaporation technique. derpharmachemica.com While the fundamental orthorhombic crystal structure is maintained, slight shifts in vibrational frequencies observed in FTIR spectra suggest lattice strain due to doping. derpharmachemica.com
Cesium (Cs+): Cesium-doped L-asparagine monohydrate single crystals have also been grown by the slow evaporation method. scholarscentral.comimedpub.com A marginal decrease in the lattice parameters and volume has been observed in Cs-doped crystals compared to pure ones. imedpub.com The incorporation of cesium ions into the lattice is suggested by slight shifts in the FTIR spectrum. imedpub.com
| Dopant | Effect on Crystal Growth/Properties | Reference |
| Li+ | Increased crystal size, enhanced SHG efficiency | ijarse.com |
| K+ | Induces lattice strain, affects optical and mechanical properties | derpharmachemica.com |
| Cs+ | Marginal decrease in lattice parameters and volume | scholarscentral.comimedpub.com |
The introduction of transition metal ions as dopants has been found to improve certain characteristics of L-asparagine monohydrate crystals.
Manganese (Mn2+): Doping with Mn2+ has been reported to enhance the crystallinity, optical transparency, and mechanical strength of L-asparagine monohydrate crystals, making them more suitable for optoelectronic applications. derpharmachemica.comimedpub.com EPR studies on manganese-doped L-asparagine monohydrate crystals have indicated that Mn(II) ions can be incorporated into two chemically distinct sites within the crystal structure. rasayanjournal.co.in
Iron (Fe(III)): The effect of Fe(III) doping on the crystal structure of L-asparagine monohydrate has been evaluated using X-ray powder diffraction. iaea.org Studies have been conducted at various temperatures to understand the influence of the dopant on the crystal lattice under different conditions. iaea.org
| Dopant | Effect on Crystal Properties | Reference |
| Mn2+ | Improved crystallinity, optical transparency, and mechanical strength | derpharmachemica.comimedpub.com |
| Fe(III) | Alters the crystal structure, effects studied under varying temperatures | iaea.org |
The addition of organic and semi-organic molecules can also modify the growth and properties of L-asparagine monohydrate crystals.
DL-Malic Acid: Single crystals of L-asparagine monohydrate have been grown with the admixture of DL-malic acid. researchgate.netgrafiati.com Powder X-ray diffraction analysis confirmed that the resulting crystals maintain the orthorhombic system with the space group P212121. researchgate.netgrafiati.com The presence of the admixture was confirmed by EDAX analysis. researchgate.netgrafiati.com
Potassium Dichromate: While not explicitly detailed in the provided context for L-asparagine monohydrate, the use of semi-organic admixtures like potassium dichromate is a known strategy in crystal engineering to modify crystal habits and properties.
High-Resolution Diffraction Studies
High-resolution diffraction techniques, particularly single-crystal and powder X-ray diffraction (XRD), are fundamental in elucidating the precise atomic arrangement within L-asparagine monohydrate crystals. These studies provide detailed information about the crystal system, space group, and unit cell parameters.
L-asparagine monohydrate crystallizes in the orthorhombic system, belonging to the non-centrosymmetric space group P212121. nih.govderpharmachemica.comimedpub.com This non-centrosymmetric nature is a prerequisite for second-order nonlinear optical properties. The unit cell contains four molecules of L-asparagine monohydrate. derpharmachemica.comimedpub.com
The crystal structure is characterized by a complex three-dimensional network of hydrogen bonds. These bonds exist between the asparagine molecules themselves and between the asparagine and water molecules. nih.govderpharmachemica.com The molecule exists in a zwitterionic form, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). imedpub.com
Powder X-ray diffraction (PXRD) is routinely used to confirm the crystalline nature and phase purity of the grown crystals. nih.govnih.gov The sharp and well-defined peaks in the PXRD patterns are indicative of good crystallinity. nih.gov Single-crystal X-ray diffraction provides the most accurate determination of the lattice parameters.
| Crystal System | Space Group | Molecules per Unit Cell (Z) | Reference |
| Orthorhombic | P212121 | 4 | nih.govderpharmachemica.comimedpub.com |
Lattice Parameters of Pure L-Asparagine Monohydrate:
| Parameter | Reported Value (Å) | Reference |
| a | 5.593 | derpharmachemica.com |
| b | 9.827 | derpharmachemica.com |
| c | 11.808 | derpharmachemica.com |
| a | 5.597 | imedpub.com |
| b | 9.819 | imedpub.com |
| c | 11.792 | imedpub.com |
High-pressure X-ray diffraction studies have also been conducted to investigate the behavior of the L-asparagine monohydrate crystal structure under hydrostatic pressure, revealing information about its compressibility and potential phase transitions. jst.go.jp
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. This method has been instrumental in characterizing L-Asparagine monohydrate.
Multiple studies have consistently confirmed that L-Asparagine monohydrate crystallizes in the orthorhombic system. researchgate.netscholarsresearchlibrary.comderpharmachemica.com This crystal system is characterized by three unequal axes that are all perpendicular to each other. The specific space group for L-Asparagine monohydrate has been identified as P2₁2₁2₁. researchgate.netscholarsresearchlibrary.comderpharmachemica.com This non-centrosymmetric space group is significant as it is a prerequisite for a material to exhibit certain properties, such as piezoelectricity and second-harmonic generation. The unit cell of L-Asparagine monohydrate contains four molecules. scholarsresearchlibrary.comderpharmachemica.com
The dimensions of the unit cell, known as lattice parameters (a, b, and c), have been precisely determined through single crystal X-ray diffraction. These parameters define the size and shape of the repeating unit of the crystal. Refinement of these parameters from diffraction data provides highly accurate values.
Different studies have reported slightly varying lattice parameters, which can be attributed to experimental conditions and the presence of any impurities. For instance, one study reported lattice parameters of a = 5.593 Å, b = 9.827 Å, and c = 11.808 Å. scholarsresearchlibrary.comderpharmachemica.com Another investigation found values of a = 5.582 Å, b = 9.812 Å, and c = 11.796 Å. scielo.br The slight variations in these values are generally within acceptable experimental error.
| Study | a (Å) | b (Å) | c (Å) | Crystal System | Space Group |
|---|---|---|---|---|---|
| Study 1 scholarsresearchlibrary.comderpharmachemica.com | 5.593 | 9.827 | 11.808 | Orthorhombic | P2₁2₁2₁ |
| Study 2 scielo.br | 5.582 | 9.812 | 11.796 | Orthorhombic | P2₁2₁2₁ |
X-ray diffraction studies have been crucial in elucidating the complex network of hydrogen bonds that stabilize the crystal structure of L-Asparagine monohydrate. scholarsresearchlibrary.comscielo.br The asparagine molecule exists as a zwitterion, meaning it has both a positively charged group (the amino group, -NH₃⁺) and a negatively charged group (the carboxylate group, -COO⁻). scholarsresearchlibrary.comscielo.br This zwitterionic form is confirmed by the absence of hydroxyl (-OH) stretching vibrations in spectroscopic analyses. scielo.br
The structure is stabilized by a dense, three-dimensional network of seven distinct intermolecular hydrogen bonds. scholarsresearchlibrary.comscielo.br These bonds involve all the hydrogen atoms attached to oxygen and nitrogen atoms, connecting the asparagine and water molecules. scholarsresearchlibrary.comscielo.br This extensive hydrogen bonding network is a key factor in the stability and physical properties of the crystal. scholarsresearchlibrary.com
Neutron Diffraction Studies
While X-ray diffraction is powerful, it has limitations in precisely locating hydrogen atoms. Neutron diffraction offers a complementary and often more accurate method for this purpose.
Neutron diffraction is particularly effective for determining the positions of hydrogen atoms because neutrons interact with atomic nuclei, whereas X-rays interact with electrons. mdpi.comstfc.ac.uk Since hydrogen has a significant neutron scattering cross-section, its position can be located with high precision. mdpi.com Neutron diffraction studies on L-Asparagine monohydrate have provided a definitive determination of the hydrogen atom positions. researchgate.netugr.es This has allowed for a detailed and accurate mapping of the hydrogen bonding network, confirming the interactions between the asparagine zwitterions and the water molecules. researchgate.netepj-conferences.org The precise location of these hydrogen atoms is critical for understanding the energetics and dynamics of the hydrogen bonds.
Comparing data from both X-ray and neutron diffraction provides a more complete and accurate picture of the crystal structure. researchgate.net X-ray diffraction is excellent for determining the positions of heavier atoms (carbon, nitrogen, oxygen), while neutron diffraction excels at locating hydrogen atoms. mdpi.comstfc.ac.uk The combination of both techniques allows for a comprehensive refinement of the crystal structure of L-Asparagine monohydrate. researchgate.net This comparative approach helps to resolve ambiguities that might arise from using a single technique. For instance, while X-ray data strongly suggest the zwitterionic nature and hydrogen bonding, neutron diffraction provides the definitive experimental evidence for the precise locations of the protons within the hydrogen bonds. researchgate.netresearchgate.net This synergy between the two techniques has been essential for the thorough structural characterization of L-Asparagine monohydrate.
Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity Assessment
Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the structural integrity and phase purity of crystalline materials. For L-Asparagine monohydrate, PXRD analysis consistently reveals a well-defined pattern characterized by sharp and distinct peaks, which is indicative of good crystallinity and a high degree of structural order. nih.govresearchgate.net This technique is crucial for verifying the successful growth of single crystals and for ensuring the material is a single, pure phase without significant amorphous content or crystalline impurities. researchgate.netresearchgate.net
Studies employing PXRD have unequivocally confirmed that L-Asparagine monohydrate crystallizes in the orthorhombic system. nih.govresearchgate.netnih.gov This structure belongs to the non-centrosymmetric space group P2₁2₁2₁, which is a key factor in some of its physical properties. nih.govijarse.com The lattice parameters determined from PXRD data are in strong agreement with those obtained from more detailed single-crystal X-ray diffraction studies. nih.govresearchgate.net The consistency of these parameters across various studies underscores the reliability of PXRD for routine structural characterization of this compound.
The following table summarizes the typical crystallographic data for L-Asparagine monohydrate obtained from diffraction studies.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~5.582 - 5.593 Å |
| b (Å) | ~9.812 - 9.827 Å |
| c (Å) | ~11.796 - 11.808 Å |
| Z (molecules/unit cell) | 4 |
Data sourced from multiple studies, slight variations are common. nih.govscielo.br
Molecular Conformation and Intermolecular Interactions
In the solid crystalline state, the L-Asparagine molecule within the monohydrate structure exists as a zwitterion, or a dipolar ion. researchgate.netscielo.br This means that the α-amino group is protonated (-NH₃⁺) and the α-carboxyl group is deprotonated (-COO⁻). This zwitterionic form is a common characteristic of amino acids in the crystalline state. scielo.br The crystal structure consists of these L-asparagine zwitterions and a crystallographically independent water molecule. researchgate.net Spectroscopic studies, such as Raman spectroscopy, provide assignments of vibrational modes that confirm this zwitterionic structure. scielo.brscielo.br For instance, the vibrational frequencies associated with the -NH₃⁺ and -COO⁻ groups are distinctly different from those expected for the non-ionized -NH₂ and -COOH groups.
The crystal structure of L-Asparagine monohydrate is stabilized by a complex and extensive three-dimensional network of hydrogen bonds. nih.govijarse.com These interactions occur not only between adjacent asparagine molecules but also critically involve the lattice water molecule, which acts as a bridge linking different parts of the structure. ijarse.comresearchgate.netresearchgate.net The protonated amino group (-NH₃⁺), the deprotonated carboxylate group (-COO⁻), and the amide group (-CONH₂) of the asparagine zwitterion all participate as donors and/or acceptors in this hydrogen-bonding scheme.
To quantitatively and qualitatively analyze the complex network of intermolecular interactions within the L-Asparagine monohydrate crystal, Hirshfeld surface analysis is employed. researchgate.netnih.gov This method maps the electron distribution of a molecule within the crystal to visualize and quantify the various close contacts between neighboring molecules. The corresponding two-dimensional fingerprint plots provide a unique summary of these interactions, where different types of contacts appear as distinct features on the plot. researchgate.netcrystalexplorer.net
For L-Asparagine monohydrate, these analyses reveal the dominant role of hydrogen bonds in the crystal packing. The most significant contributions to the Hirshfeld surface come from Oxygen-Hydrogen (O···H) and Hydrogen-Hydrogen (H···H) contacts. The O···H interactions, which represent the strong hydrogen bonds, appear as sharp, distinct spikes on the fingerprint plot. acs.org The analysis provides a percentage breakdown of how much each type of intermolecular contact contributes to the total Hirshfeld surface area, offering a quantitative measure of their importance in the crystal structure. researchgate.netresearchgate.net
The table below presents a typical distribution of intermolecular contacts derived from Hirshfeld surface analysis of L-Asparagine monohydrate.
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| O···H / H···O | ~64.9% |
| H···H | ~19.0% |
| C···H / H···C | ~3.2% |
| N···H / H···N | Varies, often significant |
| O···C / C···O | ~3.4% |
| O···O | ~3.9% |
Note: Percentages are illustrative and sourced from analyses of similar complex organic crystals, highlighting the prevalence of O···H and H···H contacts. researchgate.net
Spectroscopic Characterization and Vibrational Dynamics
Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups and understanding the vibrational modes within a molecule. nih.govnih.gov
Identification of Functional Groups and Vibrational Modes
The FTIR spectrum of L-asparagine monohydrate reveals a complex series of absorption bands corresponding to the various functional groups present in the molecule. The presence of a broad band around 2952.12 cm⁻¹ is attributed to the NH₃⁺ stretching vibration, which confirms the zwitterionic nature of the molecule in its crystalline form. ijarse.com The N-H symmetric stretching vibration is observed at 2745 cm⁻¹. derpharmachemica.com
The C-H bonding vibration is detected at 2924 cm⁻¹. nih.gov The asymmetric NH₃⁺ deformation vibration occurs at 1632 cm⁻¹. nih.gov A peak at around 1522 cm⁻¹ is attributed to the NH₂ bending vibration, while the CH₂ deformation vibration gives a peak at 1428 cm⁻¹. nih.gov The CH rocking vibration is observed at 1306 cm⁻¹. nih.gov Furthermore, a peak at approximately 665.74 cm⁻¹ is assigned to the COO⁻ bending vibration. researchgate.net
The characteristic vibrations of different functional groups are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3781 | O-H stretching |
| ~3383 | NH₂ stretching |
| 3110 | NH₃ asymmetric stretching |
| 2946 | NH₃ symmetric stretching |
| 2745 | N-H symmetric stretching |
| 1080.80 | C-N stretching |
| 894.04 | CH₂ rocking |
| 814 | C-C stretching |
| 673.19 | H₂O rocking |
| 511.16 | C-N torsion |
Table 1: Characteristic FTIR Vibrational Assignments for L-Asparagine Monohydrate. derpharmachemica.comjchps.com
Analysis of Vibrational Shifts upon Doping and Complexation
The introduction of dopants into the L-asparagine monohydrate crystal lattice can induce shifts in the vibrational frequencies, providing insights into the interactions between the host molecule and the dopant.
When doped with potassium iodide (KI), slight shifts in some of the characteristic vibrational frequencies are observed. derpharmachemica.com This is attributed to the lattice strain that develops as a result of the doping. derpharmachemica.com For instance, in pure L-asparagine monohydrate, the NH₂ stretching vibration appears as an intense and sharp band at 3113.13 cm⁻¹, which shifts to 3112.25 cm⁻¹ in the lithium (Li⁺) doped crystal. ijarse.com Similarly, the NH₃⁺ stretching vibration, which confirms the zwitterionic structure, is observed at 2952.12 cm⁻¹ in the pure crystal. ijarse.com
Doping with potassium hydrogen phthalate (B1215562) (KHP) also leads to observable changes in the FTIR spectrum. jchps.com The coordination of ligands in a tridentate manner with a metal ion, as seen in some complexes, is evident from the shifts in the resonance frequencies of the coordinating groups. rasayanjournal.co.in These shifts in the vibrational frequencies upon doping or complexation indicate changes in the bonding nature and the local environment of the functional groups within the crystal. rasayanjournal.co.in
Temperature-Dependent Vibrational Spectroscopy
Temperature variations can induce phase transitions and alter the vibrational dynamics of L-asparagine monohydrate crystals. Raman scattering studies have shown that at temperatures above 300 K, specifically around 363 K, several phonon peaks that characterize the room temperature orthorhombic phase are significantly suppressed in intensity. researchgate.netresearchgate.net This suppression is evidence of a phase transition to a new crystalline phase. researchgate.net This high-temperature phase transition is associated with the removal of water molecules from the crystal structure, leading to a change from an orthorhombic to a monoclinic system. researchgate.netresearchgate.net
Conversely, at low temperatures, L-asparagine monohydrate also undergoes a phase transition. A Raman spectroscopic study revealed a phase transition occurring between 140 and 150 K. researchgate.netresearchgate.net This low-temperature modification is clearly identified by the splitting of a band in the lattice modes region, specifically around 130 cm⁻¹. researchgate.netresearchgate.net
Raman Scattering Spectroscopy
Assignment of Phonon Spectra and Fundamental Vibrations
Polarized first-order Raman scattering studies performed at 300 K on L-asparagine monohydrate crystals have enabled a general assignment of its phonon spectra. scielo.brscienceopen.com The assignment of the fundamental vibrational modes is based on the vibrations of the amino, carboxylic, and water groups, and through correlation with data from other amino acids. scielo.brscienceopen.com
The Raman spectrum can be discussed in four distinct regions: the high-wavenumber region (2800–3600 cm⁻¹), the medium-wavenumber region (1050–1800 cm⁻¹), the low-wavenumber region (190–1000 cm⁻¹), and the lattice vibration region (below 190 cm⁻¹). scielo.br In the high-wavenumber region, the stretching modes of C-H are observed between 2900 and 3000 cm⁻¹. scielo.br The free water molecule has characteristic stretching frequencies at 3652 and 3756 cm⁻¹, but due to hydrogen bonding in the crystal, the water stretching wavenumbers in L-asparagine monohydrate are lower. scielo.br
The table below presents the experimental wavenumbers and their tentative assignments from the Raman spectra of L-asparagine monohydrate at room temperature.
| Wavenumber (cm⁻¹) | Tentative Assignment |
| 3401 | ν(H₂O) |
| 3248 | νs(NH₂) |
| 3113 | νa(NH₃) |
| 2965 | νa(CH₂) |
| 2934 | νs(CH₂) |
| 1675 | δ(NH₂) |
| 1422 | δ(CH₂) |
| 1335 | τ(CH₂) |
| 1133 | ρ(NH₂) |
| 850 | ν(C-C) |
| 540 | δ(COO⁻) |
Table 2: Experimental Wavenumbers and Tentative Assignments from Raman Spectra of L-Asparagine Monohydrate at 300 K. scielo.brresearchgate.net
Polarized Raman Scattering Studies on Single Crystals
Polarized Raman scattering experiments on single crystals of L-asparagine monohydrate provide detailed information about the symmetry of the vibrational modes. scielo.br By using different scattering geometries, phonons belonging to different symmetry representations (A, B₁, B₂, and B₃) can be selectively observed. scielo.br For example, phonons with A symmetry are observed in the a(cc)b geometry, while B₁, B₂, and B₃ modes correspond to b(ab)c, c(ac)b, and a(bc)b configurations, respectively. scielo.br This detailed analysis has been crucial in correctly assigning some of the fundamental vibrations, which was further aided by studying the temperature dependence of the spectra. scielo.brscienceopen.com These polarized studies have also confirmed the zwitterionic structure of L-asparagine monohydrate in its crystalline form. researchgate.netscienceopen.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton magnetic relaxation studies on polycrystalline L-asparagine monohydrate provide insight into its molecular dynamics. Investigations conducted between 130 K and 500 K reveal a single relaxation minimum, which is well-described by the Kubo-Tomita relaxation theory. tandfonline.comcapes.gov.brresearchgate.net
This relaxation behavior is primarily attributed to the reorientation of the ammonium (B1175870) (-NH₃⁺) group in the zwitterionic form of the molecule. tandfonline.comcapes.gov.brresearchgate.net The motion of this group is the dominant relaxation source, with other protons in the molecule being relaxed via spin-exchange with the ammonium protons. researchgate.net The activation energy for this NH₃⁺ group reorientation has been determined to be in the range of 28 to 52 kJ/mol for various amino acids. tandfonline.com The relaxation constants measured are consistent with inter-proton distances within the -NH₃⁺ groups as determined by neutron diffraction. researchgate.net
The local electronic environment of the nitrogen atoms in L-asparagine monohydrate has been precisely characterized by determining the ¹⁴N electric field gradient (EFG) tensors from single-crystal Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net These experimental studies yield both the magnitudes and the orientations of the EFG tensors for the two distinct nitrogen sites: the ammonium nitrogen (N⁺H₃) and the amide nitrogen (NH₂). nih.gov
These experimental results serve as a critical benchmark for quantum chemical calculations, such as those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. researchgate.netdatapdf.com There is a strong correlation between the EFG tensors determined by NMR and those predicted by theoretical calculations, particularly for the B3LYP/6-311++G(2d,2p) level of theory, which shows excellent agreement with experimental data (R² = 0.94). researchgate.net The ¹⁴N EFG tensor is highly sensitive to the local environment, especially to hydrogen bonding within the crystal lattice. rsc.org This combined experimental and computational approach provides a detailed and validated picture of the electronic structure at the nitrogen nuclei. nih.govresearchgate.net
UV-Visible-NIR Spectroscopy
L-asparagine monohydrate single crystals exhibit a wide optical transparency window, a crucial property for applications in optoelectronics and nonlinear optics. nih.govscholarsresearchlibrary.com Spectroscopic analysis shows that the material has high transmittance, often above 80%, across the entire visible and near-infrared (NIR) regions of the electromagnetic spectrum. nih.govscholarsresearchlibrary.comresearchgate.net
The typical transparency range extends from the ultraviolet (UV) cut-off wavelength up to 1100 nm and beyond. nih.govscholarsresearchlibrary.com For instance, one study reports 79.4% transparency in the 300–1000 nm range. nih.gov Another study on pure and Sr(II)-doped crystals shows a broad optical transmission window from 230 nm to 1100 nm. scholarsresearchlibrary.com The lack of significant absorption in this wide wavelength range indicates the material's suitability for frequency conversion applications, such as second-harmonic generation, where transparency at both the fundamental and the second-harmonic wavelength is required. scholarsresearchlibrary.com
| Wavelength Range (nm) | Transparency (%) | Reference |
|---|---|---|
| 300 - 1000 | 79.4 | nih.gov |
| 230 - 1100 | High | scholarsresearchlibrary.com |
| 224 - 700 | High | ijarse.com |
| Visible Region | ~95 | derpharmachemica.com |
The lower limit of the optical transparency window is defined by the UV cut-off wavelength, which corresponds to the onset of fundamental electronic absorption. For L-asparagine monohydrate, this cut-off occurs in the ultraviolet region.
Multiple studies have consistently determined the UV cut-off wavelength for pure L-asparagine monohydrate crystals to be in the range of 225 nm to 243 nm. This absorption is attributed to the electronic transition of an electron from a non-bonding (n) orbital to an anti-bonding pi (π) orbital (n → π). nih.gov The precise value can vary slightly depending on the purity of the sample and the specific experimental conditions. nih.govscholarsresearchlibrary.comijarse.com For example, doping the crystal with ions like Sr(II) or Li⁺ can cause minor shifts in the cut-off wavelength. scholarsresearchlibrary.comijarse.com The wide optical band gap, calculated from the cut-off wavelength to be approximately 5.1 eV, further confirms the crystal's transparency in the visible spectrum. nih.goviaea.org
| Cut-off Wavelength (nm) | Calculated Optical Band Gap (eV) | Reference |
|---|---|---|
| 243 | 5.11 | nih.gov |
| 230 (Pure) | - | scholarsresearchlibrary.com |
| 236 (Sr(II)-doped) | - | scholarsresearchlibrary.com |
| 225 (Pure) | 5.53 | ijarse.com |
| 224 (Li⁺-doped) | 5.51 | ijarse.com |
| 196 (Pure) | - | derpharmachemica.com |
| 385 | - | researchgate.net |
Optical Energy Band Gap Evaluation (Tauc Plot Method)
The optical energy band gap of L-Asparagine monohydrate has been a subject of investigation to determine its potential for optoelectronic applications. A key method for this evaluation is the analysis of the optical absorption spectrum using the Tauc plot method. The optical absorption coefficient (α) is calculated from the transmittance (T) and thickness (t) of the crystal. The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) for a direct band gap material is described by the Tauc relation. semanticscholar.org
By plotting (αhν)2 against the photon energy (hν) and extrapolating the linear portion of the curve to the energy axis, the value of the direct optical band gap (Eg) can be determined. semanticscholar.orgresearchgate.net Studies have shown that L-Asparagine monohydrate exhibits a wide transparency window in the visible region, a crucial property for nonlinear optical (NLO) materials. researchgate.netscholarsresearchlibrary.com The lower UV cut-off wavelength, which marks the onset of significant absorption, is directly related to the energy band gap.
Research has reported varying values for the optical band gap of L-Asparagine monohydrate, which can be attributed to differences in crystal growth conditions and measurement techniques. One study determined the optical energy band gap to be 5.09 eV from a Tauc plot. researchgate.netiaea.org Another investigation calculated a forbidden energy band gap of 3.22 eV based on a lower cutoff wavelength of 385 nm. jetir.org Further research using the UV cut-off wavelength of 225 nm calculated a band gap energy of 5.53 eV. ijarse.com The wide band gap is indicative of the material's good dielectric nature and supports its suitability for various optical applications. semanticscholar.orgnih.gov
Table 1: Reported Optical Band Gap Values for L-Asparagine Monohydrate
| Optical Band Gap (Eg) in eV | Method/Wavelength | Reference |
|---|---|---|
| 5.09 | Tauc Plot | researchgate.netiaea.org |
| 3.22 | Calculation from lower cutoff wavelength (385 nm) | jetir.org |
| 5.53 | Calculation from UV cut-off wavelength (225 nm) | ijarse.com |
Fluorescence Spectroscopy for Luminescence Behavior Analysis
Fluorescence spectroscopy is a vital tool for analyzing the luminescence properties of materials. In the case of L-Asparagine monohydrate, photoluminescence studies have been conducted to characterize its emission spectrum. These studies are important as the luminescent properties of amino acids can be influenced by their aggregation state. nih.gov While monomeric amino acids may not show a significant fluorescent signal, their aggregated forms, such as in a crystal lattice, can exhibit intense visible luminescence. nih.gov
Investigations into L-Asparagine monohydrate single crystals have revealed distinct emission characteristics. When subjected to excitation, the crystal emits light, typically in the visible part of the spectrum. One study observed a broad emission peak centered at 475 nm, which corresponds to the blue region of the visible spectrum. nih.gov This finding suggests that L-Asparagine monohydrate is a suitable material for applications requiring the generation of blue light. nih.govresearchgate.net The analysis of its luminescence behavior provides insight into the electronic structure and potential for use in photonic and optoelectronic devices. worldscientific.com
Table 2: Photoluminescence Emission Data for L-Asparagine Monohydrate
| Emission Peak Wavelength (nm) | Corresponding Color | Reference |
|---|---|---|
| 475 | Blue | nih.gov |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for investigating the quantum chemical properties of L-asparagine monohydrate. By employing various functionals and basis sets, researchers have been able to accurately model its molecular and crystal structures, predict spectroscopic behavior, and analyze its electronic characteristics.
Quantum Chemical Calculations of Molecular and Crystal Structures
Quantum chemical calculations, primarily using DFT methods, have been instrumental in determining the equilibrium geometry of the L-asparagine monohydrate molecule. nih.gov Studies have utilized the B3LYP functional with basis sets such as 6-311G(d,p) and 6-31G* to optimize the molecular geometry. nih.govdaneshyari.com These calculations have confirmed the zwitterionic nature of the L-asparagine molecule within the crystal lattice, where the amino group is protonated (NH3+) and the carboxylic acid group is deprotonated (COO-). scielo.br
The crystal structure of L-asparagine monohydrate has been determined to be orthorhombic with the space group P212121. researchgate.net DFT calculations have successfully reproduced the experimental lattice parameters. For instance, one study reported theoretically optimized cell parameters of a = 4.74 Å, b = 7.50 Å, and c = 8.75 Å, which are in close agreement with experimental values. mdpi.com The calculations also elucidate the complex network of intermolecular hydrogen bonds involving the asparagine molecules and the water of hydration, which are crucial for stabilizing the crystal structure. researchgate.netaip.org Radical formation in single crystals of L-asparagine monohydrate after X-irradiation has also been assessed using DFT calculations, providing insight into the resulting molecular structures. nih.gov
Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for L-Asparagine Monohydrate
| Parameter | Experimental Value | DFT Calculated Value |
| a | 5.583(1) Å | 4.74 Å |
| b | 9.738(1) Å | 7.50 Å |
| c | 11.693(1) Å | 8.75 Å |
| α | 90° | 116.0° |
| β | 90° | 90.4° |
| γ | 90° | 105.2° |
Note: Experimental data from one source buffalo.edu and theoretical data from another mdpi.com are presented. Direct comparison should be made with caution due to different methodologies.
Prediction of Spectroscopic Properties (e.g., IR, Raman)
DFT calculations have been successfully employed to predict the vibrational spectra (FT-IR and FT-Raman) of L-asparagine monohydrate. nih.gov By calculating the harmonic vibrational wavenumbers, a theoretical spectrum can be generated that shows satisfactory agreement with experimental data. nih.gov This allows for the precise assignment of vibrational modes to specific functional groups within the molecule. scielo.brthegoodscentscompany.com For example, the stretching modes of the N-H group are typically observed in the range of 2900-3400 cm⁻¹, while the C-N stretching mode appears between 1200-1400 cm⁻¹. researchgate.net The deformation vibration of the NH2 side chain is found around 1618 cm⁻¹. researchgate.net Theoretical predictions have placed the backbone NH2 scissoring mode at approximately 1598 cm⁻¹ and 1595 cm⁻¹. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net For L-asparagine monohydrate, MEP maps calculated using DFT reveal the electrophilic and nucleophilic regions. daneshyari.comsci-hub.st The negative potential is concentrated around the electronegative oxygen atoms of the carboxylate and amide groups, indicating sites susceptible to electrophilic attack. Conversely, the positive potential is localized around the hydrogen atoms of the protonated amino group, highlighting regions for potential nucleophilic interaction. sci-hub.staip.org These theoretical MEPs have shown good agreement with those derived from high-resolution X-ray diffraction experiments, validating the accuracy of the computational models. researchgate.netsci-hub.st
HOMO-LUMO Energy Gap and Related Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, provides a measure of the molecule's chemical stability and its ability to participate in charge transfer interactions. nih.gov DFT calculations have been used to determine this energy gap for L-asparagine monohydrate. One study, using the B3LYP/6-31G* basis set, calculated the HOMO-LUMO energy gap to be 6.047 eV. daneshyari.comresearchgate.net Another investigation reported a value of 5.09 eV. researchgate.net The magnitude of this gap suggests that L-asparagine monohydrate is a stable molecule with potential for nonlinear optical applications. daneshyari.comnih.gov
Table 2: Calculated Electronic Properties of L-Asparagine Monohydrate
| Property | Calculated Value | Reference |
| HOMO-LUMO Energy Gap | 6.047 eV | daneshyari.comresearchgate.net |
| HOMO-LUMO Energy Gap | 5.09 eV | researchgate.net |
| Dipole Moment | 14.3(3) D | researchgate.net |
| First-Order Hyperpolarizability (β) | 0.883 x 10⁻³⁰ esu | daneshyari.com |
First-Order Molecular Hyperpolarizability (β) Calculations
The first-order molecular hyperpolarizability (β) is a key parameter that quantifies the nonlinear optical (NLO) response of a molecule. DFT calculations have been employed to predict the β value for L-asparagine monohydrate, providing insights into its potential for applications in photonics and optoelectronics. daneshyari.com Using the B3LYP/6-31G* level of theory, the β value was calculated to be 0.883 x 10⁻³⁰ esu, which is approximately twice that of urea, a standard NLO material. daneshyari.com This theoretical finding suggests that L-asparagine monohydrate is a promising candidate for NLO applications. daneshyari.comnih.gov
Mulliken Charge Population Analysis
Mulliken charge population analysis is a method used to assign partial atomic charges within a molecule, offering insights into the distribution of electrons. uni-muenchen.de This analysis has been applied to L-asparagine monohydrate to understand the charge distribution among its constituent atoms. researchgate.netdergipark.org.tr The results of Mulliken analysis, in conjunction with MEP maps, help to characterize the reactive behavior of the molecule in both electrophilic and nucleophilic reactions. dergipark.org.tr It provides a quantitative picture of the charge transfer that occurs upon bond formation and helps in understanding the nature of the intramolecular and intermolecular interactions. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis for Stability and Bond Strength
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the underlying electronic factors governing molecular stability and bond strength in L-Asparagine Monohydrate. nih.govdergipark.org.tr This analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements of core orbitals, lone pairs, and bonds. uni-muenchen.de
Key interactions identified through NBO analysis for L-Asparagine Monohydrate include:
LP(1) O1 -> π(C1-O2):* This interaction indicates strong delocalization from the lone pair of one oxygen atom to the π* orbital of the carbonyl group.
π(C1-O2) -> π(N1-H2):* This reflects the delocalization of the carbonyl π-bond.
LP(O3) -> σ(N2-H5):* This interaction involving the water molecule highlights its role in the crystal's hydrogen-bonding network.
The stabilization energy associated with these delocalizations provides a quantitative measure of bond strength and the stability of the molecular structure.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for L-Asparagine Monohydrate This table is representative of the types of interactions analyzed in NBO studies. Exact values can vary based on the computational method and basis set used.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | σ(C2-C3) | 2.5 | Hyperconjugation |
| LP (O2) | σ(C1-C2) | 1.8 | Hyperconjugation |
| σ (C2-H) | σ(C1-N1) | 5.1 | Hyperconjugation |
| π (C1=O1) | σ(C2-N2) | 2.2 | π-σ* Interaction |
Molecular Docking Methodologies for Complexation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This methodology is extensively applied to study the complexation of L-asparagine with various host molecules, including enzymes and cyclodextrins. mdpi.comiyte.edu.trresearchgate.net
In one such study, molecular docking was used to investigate the formation of inclusion complexes between the enantiomers of asparagine (L-Asp and D-Asp) and β-cyclodextrin. mdpi.comresearchgate.net The calculations revealed that both enantiomers could form stable complexes, with the binding process driven by the formation of hydrogen bonds and influenced by steric effects. mdpi.com The binding energy for the L-asparagine-β-cyclodextrin complex was calculated to be -3.81 kcal/mol. mdpi.com
Molecular docking is also fundamental in studying the interaction of L-asparagine with its target enzyme, L-asparaginase. iyte.edu.trnih.gov These studies help to identify the key amino acid residues in the enzyme's active site that are crucial for substrate binding and catalysis. nih.gov For example, docking simulations of L-asparagine with L-asparaginase from Bacillus velezensis identified residues Thr36, Tyr50, Ala47, Thr116, Asp117, Met142, Thr193, and Thr192 as fundamental for the protein-ligand complexation. nih.gov Similarly, studies on L-asparaginase from Thermococcus kodakarensis (TkA) showed binding scores between -5.2 and -5.7 nm for the wild-type enzyme and its mutants. iyte.edu.tr The total interaction energy for the L-asparagine ligand with the wild-type TkA was calculated to be -337.98 kJ/mol. iyte.edu.tr
Table 2: Molecular Docking Results for L-Asparagine with Host Molecules
| Host Molecule | Guest Molecule | Calculated Binding Energy | Key Interacting Residues/Features |
|---|---|---|---|
| β-Cyclodextrin | L-Asparagine | -3.81 kcal/mol mdpi.com | Hydrogen bonds, steric effects mdpi.com |
| Bacillus velezensis L-Asparaginase | L-Asparagine | -4.9 kcal/mol nih.gov | Thr36, Tyr50, Ala47, Thr116, Asp117, Met142, Thr193, Thr192 nih.gov |
| Thermococcus kodakarensis L-Asparaginase (Wild-Type) | L-Asparagine | -337.98 kJ/mol (Interaction Energy) iyte.edu.tr | Active site conservation iyte.edu.tr |
Computational Approaches for Enzyme Catalysis Mechanisms
Computational methods, especially quantum chemistry calculations based on Density Functional Theory (DFT), are crucial for elucidating the detailed reaction mechanisms of enzymes. vanegaslab.orgnih.govresearchgate.net For the hydrolysis of L-asparagine to L-aspartate and ammonia, catalyzed by the enzyme L-asparaginase, computational studies have been instrumental in resolving long-standing debates about the catalytic mechanism. vanegaslab.orgnih.gov
Strong evidence from computational models, combined with structural and biochemical data, supports a double-displacement (ping-pong) mechanism for type II L-asparaginase from E. coli. vanegaslab.orgnih.govresearchgate.net This mechanism involves two main stages:
Acylation: A nucleophilic residue in the enzyme's active site (Threonine) attacks the amide carbon of the L-asparagine substrate. This leads to the formation of a covalent acyl-enzyme intermediate (AEI) and the release of the first product, ammonia. vanegaslab.org
Deacylation: A water molecule enters the active site and hydrolyzes the AEI, releasing the second product, L-aspartic acid, and regenerating the free enzyme. vanegaslab.orgresearchgate.net
DFT calculations have been used to model the transition states and intermediates along this reaction pathway, providing energetic profiles that support its feasibility. vanegaslab.orgresearchgate.net These studies have highlighted unique aspects of the L-asparaginase mechanism, such as the reaction being initiated by a relatively weak nucleophile (threonine) without direct assistance from a general base, and the stabilization of tetrahedral intermediates by a novel structural motif within the active site. vanegaslab.orgnih.gov
Simulation of Crystal Defects and Doping Effects
The physical properties of L-Asparagine Monohydrate crystals can be significantly altered by the presence of defects or the intentional incorporation of dopants. Computational simulations and theoretical analyses play a role in understanding these effects at an atomic level. Techniques such as X-ray Powder Diffraction (XPD) analysis are used to study changes in the crystal lattice. iaea.orgnih.gov
Studies on doping L-Asparagine Monohydrate with various ions, such as iron (Fe(III)), potassium iodide (KI), manganese (Mn2+), and magnesium sulphate (MgSO4), have been conducted. iaea.orgnih.govresearchgate.netderpharmachemica.com The introduction of these dopants can induce strain, create dislocations, and alter the crystallite size, which in turn affects the material's optical and mechanical properties. nih.govderpharmachemica.com For instance, XPD analysis of Fe(III)-doped LAM crystals was used to evaluate the effect of the dopant on the crystal structure under various temperatures. iaea.org In another study, doping with KI was found to modify the lattice parameters and increase the microhardness of the LAM crystal. derpharmachemica.com
Furthermore, the simulation and analysis of crystalline perfection are important. High-resolution X-ray diffraction has been used to evaluate the quality of as-grown and annealed LAM crystals. researchgate.net These studies show that as-grown crystals can contain structural grain boundaries, and annealing can substantially improve crystalline perfection. researchgate.net This improvement in crystal quality, which can be viewed as the reduction of defects, is directly correlated with enhanced physical properties, including second harmonic generation (SHG) efficiency and optical transparency. researchgate.net
Table 3: Effects of Doping on L-Asparagine Monohydrate Crystals
| Dopant | Observed Effect on Crystal Properties | Analytical Technique Mentioned |
|---|---|---|
| Fe(III) | Alters crystal structure; effects studied under low-temperature conditions. iaea.org | X-ray Powder Diffraction (XPD) iaea.org |
| Potassium Iodide (KI) | Alters lattice parameters; increases microhardness. derpharmachemica.com | Single Crystal X-ray Diffraction, Microhardness Test derpharmachemica.com |
| Mn2+ | Improves crystallinity, optical transparency, and mechanical strength. researchgate.net | Structural, optical, and mechanical studies researchgate.net |
| Magnesium Sulphate (MgSO4) | Induces strain and dislocations; alters crystallite size. nih.gov | Powder X-ray Diffraction nih.gov |
Biochemical and Biological Research Aspects
Role in Protein Synthesis and Cellular Processes
L-Asparagine is actively involved in the synthesis of proteins and the regulation of cellular growth and viability. Its unique side chain contributes to protein structure, and it serves as a crucial molecule for the transport and storage of nitrogen.
L-asparagine is one of the 20 standard amino acids used in the biosynthesis of proteins. Its structural role is significant due to its polar side chain, which contains a carboxamide group. This side chain can form hydrogen bond interactions with the peptide backbone. wikipedia.org These interactions are important for stabilizing protein structures. Asparagine residues are frequently found at the beginning of alpha-helices and in the turn motifs of beta-sheets, where they "cap" the hydrogen bond interactions that would otherwise be satisfied by the polypeptide backbone. wikipedia.org
Furthermore, asparagine plays a critical role in a common form of post-translational modification known as N-linked glycosylation. This process involves the attachment of oligosaccharide chains (glycans) to the amide nitrogen of asparagine side chains. wikipedia.orgcreative-peptides.com N-linked glycosylation is crucial for the proper folding, stability, and function of many proteins, particularly those that are secreted or located on the cell surface. wikipedia.org
Asparagine has a high nitrogen-to-carbon ratio, making it an efficient molecule for nitrogen storage and transport in many organisms, especially plants. creative-peptides.comcdnsciencepub.com In plants, inorganic nitrogen is assimilated into glutamine, and asparagine serves as a major recipient of this nitrogen, providing a stable, mobile reservoir for transport to growing tissues. cdnsciencepub.comoup.com It is a principal compound involved in transferring nitrogen from the roots or nitrogen-fixing nodules to other parts of the plant via the transpiration stream. cdnsciencepub.com This role is crucial for nitrogen recycling and partitioning in developing seeds, vegetative organs, and during senescence. oup.com In animals, asparagine is also involved in the transport of nitrogen and plays a role in the detoxification of ammonia, a toxic byproduct of amino acid metabolism. creative-peptides.com
L-asparagine is a common supplement in cell culture media, where it promotes cell growth and viability. sigmaaldrich.com It is a standard component of formulations like MEM Non-Essential Amino Acids Solution and is often added to Dulbecco's Modified Eagle's Medium (DMEM) for culturing various cell lines. sigmaaldrich.commpbio.com
Research has shown that many cancer cells exhibit a heightened dependency on asparagine. While normal cells can typically synthesize sufficient asparagine using the enzyme asparagine synthetase (ASNS), certain tumor cells, particularly those in acute lymphoblastic leukemia (ALL), have low ASNS levels and depend on an external supply of asparagine from the bloodstream. patsnap.comnih.govnih.gov This metabolic vulnerability is exploited in cancer therapy. patsnap.com
Even in solid tumors, which often retain ASNS activity, asparagine metabolism is gaining attention as a therapeutic target. mdpi.com Studies have demonstrated that under conditions of glutamine deprivation, another key nutrient for cancer cells, asparagine can promote cell survival and proliferation. nih.govaacrjournals.orgspandidos-publications.com It can maintain cell viability without necessarily restoring the levels of other non-essential amino acids or intermediates of the TCA cycle. nih.govresearchgate.net The reliance on asparagine for proliferation and to support nascent polypeptide synthesis has been identified as a metabolic vulnerability in various cancers, including sarcoma. elifesciences.orgnih.gov
| Cell Line / Type | Key Research Finding | Reference |
|---|---|---|
| Chinese Hamster Ovary (CHO) Cells | Supplementation with asparagine and glutamine can improve antibody production. | sigmaaldrich.com |
| Leukemic Cells (e.g., ALL) | Highly dependent on external L-asparagine due to low asparagine synthetase (ASNS) activity. | sigmaaldrich.compatsnap.comnih.gov |
| Glioblastoma and Neuroblastoma Cells | Asparagine can restore cell viability following glutamine withdrawal; ASNS expression correlates with poor prognosis. | aacrjournals.orgnih.gov |
| Sarcoma Cells | Silencing asparagine synthetase (ASNS) impedes sarcoma growth, indicating a metabolic dependency. | elifesciences.orgnih.gov |
| KRAS-mutant Colorectal Cancer (CRC) Cells | Intracellular asparagine synthesis by ASNS is a mechanism of resistance to glutamine deficiency. | mdpi.com |
| Glutamine-Starved Cancer Cells | Asparagine permits cell survival and proliferation in the absence of glutamine. | nih.govspandidos-publications.com |
L-Asparaginase and Asparagine Metabolism
The metabolism of L-asparagine is centrally regulated by the enzyme L-asparaginase, which catalyzes its hydrolysis. This enzymatic reaction is fundamental to both normal physiology and therapeutic strategies.
L-asparaginase (EC 3.5.1.1) is an amidohydrolase enzyme that catalyzes the deamidation of L-asparagine. nih.govnih.gov The reaction involves the hydrolysis of the side chain amide group of L-asparagine, yielding L-aspartic acid and ammonia. patsnap.comnih.govtaylorandfrancis.comreactome.orgresearchgate.netnih.govwisdomlib.org This process effectively depletes circulating levels of L-asparagine. patsnap.comnih.gov While the enzyme's primary substrate is L-asparagine, some L-asparaginases also exhibit a lesser degree of activity towards L-glutamine, hydrolyzing it to L-glutamic acid and ammonia. taylorandfrancis.commedchemexpress.comresearchgate.net
| Component | Name/Formula |
|---|---|
| Substrate | L-Asparagine |
| Enzyme | L-Asparaginase (EC 3.5.1.1) |
| Reactant | Water (H₂O) |
| Products | L-Aspartic Acid and Ammonia (NH₃) |
The catalytic mechanism of L-asparaginase has been the subject of extensive research. For bacterial type II L-asparaginases, such as the one from E. coli which is used therapeutically, there is strong evidence supporting a double-displacement (or ping-pong) mechanism. nih.govvanegaslab.orgacs.org This mechanism involves two main steps and the formation of a covalent acyl-enzyme intermediate. vanegaslab.orgacs.orgosti.gov
The reaction is initiated by a nucleophilic attack on the carboxamide carbon of the L-asparagine substrate. acs.org Uniquely, the primary nucleophile is the hydroxyl group of a threonine residue (Thr12 in E. coli L-asparaginase II) located in the enzyme's active site. nih.govbohrium.comnih.gov This attack occurs without the direct assistance of a general base, which is unusual compared to many other hydrolytic enzymes. vanegaslab.orgacs.orgresearchgate.net This first step leads to the formation of a tetrahedral intermediate, the release of the first product (ammonia), and the creation of a covalent acyl-enzyme intermediate. nih.govacs.org
In the second step, a water molecule acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which then breaks down to release the second product, L-aspartic acid, and regenerate the free enzyme. acs.org The catalytic activity of L-asparaginase relies on two highly conserved catalytic triads of amino acid residues that facilitate substrate binding and the chemical transformations. nih.gov In human L-asparaginase, a conserved threonine triad is also essential for its catalytic activity. nih.govomicsdi.org
| Step | Description | Key Residues (E. coli L-Asparaginase II) |
|---|---|---|
| 1. Acylation | Nucleophilic attack by the enzyme on the L-asparagine substrate. | Thr12: Acts as the primary nucleophile. nih.govbohrium.com |
| 2. Intermediate Formation | Formation of a covalent acyl-enzyme intermediate (AEI). | The enzyme becomes temporarily bonded to the aspartyl group. vanegaslab.orgacs.org |
| 3. First Product Release | Release of ammonia (NH₃) from the active site. | - |
| 4. Deacylation | Nucleophilic attack by a water molecule on the acyl-enzyme intermediate. | - |
| 5. Second Product Release | Release of L-aspartic acid. | - |
| 6. Enzyme Regeneration | The enzyme is returned to its original state, ready for another catalytic cycle. | - |
Mechanism of Catalysis by L-Asparaginase
Double-Displacement (Ping-Pong) Mechanism and Acyl-Enzyme Intermediate Formation
The enzymatic hydrolysis of L-asparagine by L-asparaginase is a subject of detailed mechanistic studies. Evidence supports a double-displacement, or "ping-pong," reaction mechanism. researchgate.netvanegaslab.orgsandia.gov This intricate process involves a sequence of two nucleophilic substitutions, which are marked by the formation of a covalent acyl-enzyme intermediate. researchgate.netvanegaslab.orgsandia.gov
The catalytic cycle is initiated when the enzyme binds to its substrate, L-asparagine. The first step involves a nucleophilic attack by an amino acid residue in the active site of the enzyme on the amide carbon of the L-asparagine side chain. This action leads to the formation of a tetrahedral intermediate and the subsequent release of the first product, ammonia. nih.gov The enzyme is now transiently acylated, forming the covalent acyl-enzyme intermediate. researchgate.netvanegaslab.orgsandia.govnih.gov
In the second stage of this mechanism, a water molecule enters the active site and acts as the second nucleophile. The water molecule attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. The breakdown of this intermediate results in the release of the second product, L-aspartic acid, and the regeneration of the free, active enzyme, which is then ready to catalyze another reaction cycle. nih.gov While the double-displacement mechanism is strongly supported, some studies have also explored an alternative single-displacement mechanism where a water molecule directly attacks the substrate. vanegaslab.orgnih.gov However, substantial evidence from structural and biochemical experiments favors the ping-pong mechanism for L-asparaginase. researchgate.netvanegaslab.orgsandia.gov
Role of Specific Catalytic Residues (e.g., Threonine, Lysine, Aspartic Acid)
The catalytic activity of L-asparaginase is dependent on a precise arrangement of amino acid residues within its active site that form catalytic triads. nih.gov Two such triads are considered crucial for the enzyme's function. The first catalytic triad is composed of Threonine, Lysine, and Aspartic acid. nih.gov This triad is directly involved in the catalysis of the hydrolysis reaction. The threonine residue acts as the initial nucleophile that attacks the L-asparagine substrate. vanegaslab.orgsandia.govnih.gov
A second catalytic triad, consisting of Threonine, Tyrosine, and Glutamic acid, also plays a significant role. nih.gov This second triad is primarily involved in the binding of the substrate and the subsequent release of the reaction products. nih.gov The intricate interplay between these residues ensures the proper positioning of the substrate for catalysis and the efficient release of the products. The specific roles of these residues have been elucidated through various studies, including site-directed mutagenesis, which have demonstrated their importance in the catalytic mechanism. nih.govnih.gov
Stabilization of Tetrahedral Intermediates
A critical feature of the enzymatic mechanism of L-asparaginase is the stabilization of the transient tetrahedral intermediates that form during the catalytic cycle. researchgate.netvanegaslab.orgsandia.govnih.govnih.gov The efficiency of the enzyme is greatly enhanced by its ability to lower the activation energy of the reaction, and this is partly achieved by stabilizing these high-energy intermediates.
This stabilization is accomplished through a network of interactions within the active site. A flexible loop, often referred to as a "lid," covers the substrate-binding site. nih.gov Upon substrate binding, this loop undergoes a conformational change, which creates an environment that stabilizes the negatively charged tetrahedral intermediate. nih.gov This stabilization is facilitated by hydrogen bonds and other electrostatic interactions with specific residues in the active site. This structural feature, which includes a conserved water molecule, forms what is known as an oxyanion hole, a common feature in many hydrolytic enzymes that effectively stabilizes the transition state. nih.gov
Asparagine Synthetase Activity and its Regulation
Asparagine synthetase (ASNS) is the enzyme responsible for the synthesis of L-asparagine. physiology.orgphysiology.orgresearchgate.netnih.gov It catalyzes the ATP-dependent conversion of L-aspartate and L-glutamine into L-asparagine and L-glutamate. physiology.orgresearchgate.netnih.gov This enzymatic activity is vital for providing the cell with a sufficient supply of asparagine for protein synthesis and other metabolic functions.
The activity of asparagine synthetase is subject to tight regulation, primarily at the level of gene transcription. physiology.orgphysiology.orgresearchgate.netnih.gov The expression of the ASNS gene is upregulated in response to various cellular stress conditions. physiology.orgphysiology.orgresearchgate.netnih.gov One of the key regulatory mechanisms is the amino acid response (AAR) pathway, which is activated by the limitation of any single essential amino acid. physiology.orgphysiology.orgnih.gov Endoplasmic reticulum (ER) stress also leads to an increase in ASNS transcription through the unfolded protein response (UPR). physiology.orgphysiology.orgnih.gov Both of these stress response pathways converge on the activation of the transcription factor ATF4, which binds to a specific response element in the ASNS gene promoter, thereby inducing its transcription. physiology.orgphysiology.orgnih.gov
Aspartate as a Precursor for Asparagine Synthesis
L-aspartate is the direct precursor for the biosynthesis of L-asparagine. wikipedia.orgasm.orgnih.gov The synthesis of asparagine from aspartate is a fundamental metabolic process that occurs in most organisms. This conversion is catalyzed by the enzyme asparagine synthetase. wikipedia.org
The reaction involves the amidation of the β-carboxyl group of aspartate. Asparagine synthetase utilizes ATP to activate aspartate, forming a β-aspartyl-AMP intermediate. wikipedia.org Glutamine then serves as the nitrogen donor, releasing an ammonium (B1175870) group that reacts with the activated aspartate to form asparagine and free AMP. wikipedia.org This two-step process ensures the efficient and controlled synthesis of asparagine, a crucial component of proteins and a participant in various metabolic pathways. asm.orgnih.gov
Neurochemical and Brain Function Research
Involvement in Neurotransmitter Synthesis and Regulation
L-asparagine plays a notable role in the central nervous system, where it is involved in the complex processes of neurotransmitter synthesis and regulation. patsnap.com While not a classical neurotransmitter itself, it serves as a precursor for the synthesis of other amino acids and metabolic intermediates that are critical for proper neuronal function. patsnap.com
Role in Radial Glial Cell Proliferation and Cerebral Cortex Development
Radial glial cells (RGCs) are fundamental progenitor cells responsible for producing the vast majority of neurons in the cerebral cortex during embryonic development. wikipedia.org These bipolar-shaped cells reside in the ventricular zone, extending long radial processes that serve as scaffolds for migrating newborn neurons to reach their final destinations within the cortical layers. nih.govfrontiersin.org The transition from neuroepithelial cells to RGCs marks the beginning of neurogenesis, a process involving both symmetric and asymmetric cell divisions to expand the progenitor pool and generate neurons. nih.gov
Table 1: Role of L-Asparagine Metabolism in Cerebral Cortex Development
| Key Component | Role in Development | Research Finding |
| Radial Glial Cells (RGCs) | Primary neural stem cells; produce cortical neurons and provide a scaffold for their migration. wikipedia.orgfrontiersin.org | The balance of RGC proliferation and differentiation is critical for correct brain formation. |
| Asparagine Synthetase (ASNS) | Enzyme that catalyzes the synthesis of L-asparagine. nih.gov | Increased expression of ASNS in apical progenitors promotes their differentiation. humantechnopole.it |
| DOT1L (Chromatin Modifier) | Regulates gene expression. | Controls the division mode of RGCs by modulating asparagine metabolism via ASNS. humantechnopole.it |
Link to Neurological Disorders and Neurodegenerative Diseases
Dysregulation of L-asparagine metabolism has been implicated in the pathophysiology of several neurological and neurodegenerative disorders. The brain's high energy demand and complex metabolic homeostasis make it particularly vulnerable to alterations in amino acid metabolism.
A rare and severe genetic disorder known as Asparagine Synthetase Deficiency (ASNSD) is caused by mutations in the ASNS gene. This condition results in a profound lack of L-asparagine in the brain, leading to severe neurological symptoms such as congenital microcephaly, progressive brain atrophy, and intractable seizures. nih.gov This disease highlights the critical requirement of endogenous L-asparagine synthesis for normal brain development and function.
Emerging evidence also connects L-asparagine metabolism to more common neurodegenerative diseases:
Alzheimer's Disease (AD): Studies have identified disrupted L-asparagine homeostasis in the brains of individuals with both sporadic and familial AD. biorxiv.org Clinical research has shown that plasma concentrations of L-asparagine are significantly lower in AD patients. These decreased levels positively correlate with markers of neurodegeneration, suggesting a potential role for asparagine dysregulation in the disease's progression. biorxiv.org
Fatal Familial Insomnia (FFI): This rare, inherited prion disease is invariably linked to a specific mutation in the prion protein gene (PRNP). The mutation causes a change of amino acid at position 178, where L-aspartic acid is replaced by L-asparagine, coupled with the presence of a methionine at codon 129. wikipedia.org This specific genetic alteration leads to the characteristic neurodegeneration seen in FFI.
Table 2: L-Asparagine Monohydrate in Neurological Disorders
| Disorder | Link to L-Asparagine Metabolism | Key Findings |
| Asparagine Synthetase Deficiency (ASNSD) | Direct genetic cause; mutations in the ASNS gene. | Leads to L-asparagine deprivation in the brain, causing severe neurological defects. nih.gov |
| Alzheimer's Disease (AD) | Altered homeostasis and reduced plasma levels. | Plasma L-asparagine is markedly decreased and correlates with neurodegeneration markers. biorxiv.org |
| Fatal Familial Insomnia (FFI) | Specific prion protein gene mutation. | Disease is caused by a D178N mutation (Aspartic acid to Asparagine) in the prion protein. wikipedia.org |
Asparagine in Neuron-Astrocyte Interactions
The intricate communication and metabolic partnership between neurons and astrocytes are vital for brain homeostasis, synaptic transmission, and neuroprotection. bohrium.comnih.gov A central component of this relationship is the glutamate-glutamine cycle, which ensures the recycling of the neurotransmitter glutamate. frontiersin.org In this cycle, glutamate released from neurons is taken up by surrounding astrocytes and converted into L-glutamine by the enzyme glutamine synthetase. This L-glutamine is then transported back to neurons, where it serves as a precursor for the synthesis of new glutamate. nih.gov
L-asparagine metabolism is closely interlinked with this critical cycle. The synthesis of L-asparagine is catalyzed by asparagine synthetase (ASNS), an enzyme that uses L-aspartate and L-glutamine as substrates. nih.gov As astrocytes are a primary site of L-glutamine synthesis, they are also a key location for L-asparagine production. By utilizing L-glutamine, ASNS activity can influence the pool of L-glutamine available for transfer to neurons, thereby indirectly modulating the capacity for neurotransmitter synthesis. cambridge.org This metabolic connection positions L-asparagine synthesis as a component of the broader metabolic support system that astrocytes provide to neurons, helping to maintain cellular homeostasis and function. frontiersin.org
Plant Metabolism and Agriculture Research
Nitrogen Reserve Source and Nutrient Uptake
L-asparagine is a pivotal molecule in the nitrogen economy of plants. mdpi.com Due to its high nitrogen-to-carbon ratio (2N:4C), it serves as an efficient and stable compound for both storing and transporting nitrogen throughout the plant. nih.govresearchgate.net This is particularly important in processes such as nitrogen recycling from senescing leaves and mobilizing nitrogen reserves during seed germination and early seedling growth. oup.com
Application in Plant Growth Regulators
Beyond its internal metabolic roles, exogenous application of L-asparagine has been shown to act as a biostimulant, promoting plant growth and development. mdpi.com Research on Arabidopsis thaliana demonstrated that among twenty proteinogenic amino acids, L-asparagine and L-glutamine had the most significant positive effects on promoting leaf area, especially when a primary nitrogen source like nitrate was also available. frontiersin.orgnih.gov This stimulating effect was observed even at low concentrations, highlighting its potential as a potent plant growth regulator. frontiersin.orgresearchgate.net
Studies on poplar trees have yielded similar results, showing that treatment with L-asparagine significantly promoted plant height and biomass compared to nitrogen-free controls. nih.gov These findings suggest that L-asparagine can be taken up and utilized by plants to enhance growth performance.
Table 3: Effect of Exogenous L-Asparagine on Plant Growth
| Plant Species | Experimental Condition | Observed Effect |
| Arabidopsis thaliana | Seedlings grown on agar medium with nitrate and 1 mM L-asparagine. frontiersin.org | Significant promotion of leaf area development. frontiersin.orgnih.gov |
| Poplar ('Nanlin895') | Seedlings grown in N-deficient hydroponic solution with 0.5-5 mM L-asparagine. nih.gov | Significant promotion of plant height, biomass, and photosynthesis. nih.gov |
| Phaseolus vulgaris | Seedlings treated with 1 mM L-asparagine. | Increased shoot length. frontiersin.org |
Microbial Biosynthesis and Antimicrobial Research
Microorganisms are a primary source for the industrial production of L-asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia. mdpi.comnih.gov This enzyme has significant applications in the pharmaceutical and food industries. The biosynthesis of L-asparaginase is widespread among diverse microbial groups, including bacteria, fungi, and actinomycetes. scielo.brnih.gov Common microbial sources for L-asparaginase production include bacteria like Escherichia coli and Erwinia chrysanthemi, as well as fungi from the genera Aspergillus and Penicillium. nih.govslideshare.net L-asparagine itself often acts as an inducer for the production of the enzyme in these microorganisms. mdpi.com
In the realm of antimicrobial research, both L-asparagine and its related enzyme, L-asparaginase, have shown potential. Some studies have reported that L-asparagine itself can exhibit antibacterial activity at low concentrations against both Gram-negative (Escherichia coli, Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net
More extensively studied is the antimicrobial potential of L-asparaginase. Its mechanism is thought to involve the depletion of L-asparagine from the environment, thereby depriving bacteria of an essential amino acid required for their growth and proliferation. nih.govekb.eg L-asparaginase has shown efficacy against a range of pathogenic bacteria, including Listeria monocytogenes and Pseudomonas aeruginosa. nih.govekb.eg Furthermore, derivatives of asparagine, such as N4-methyl-D-asparaginyl amoxicillin, have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Table 4: Microbial Sources and Antimicrobial Activity
| Aspect | Details | Examples/Findings |
| Microbial Biosynthesis | L-asparaginase is produced by various microorganisms. | Bacteria: Escherichia coli, Serratia marcescens. nih.govFungi: Aspergillus, Penicillium. scielo.br |
| Antimicrobial Activity of L-Asparagine | Direct antibacterial effects observed at low concentrations. | Active against E. coli, K. pneumoniae, S. aureus at 39µg/mL. researchgate.net |
| Antimicrobial Activity of L-Asparaginase | Depletes essential L-asparagine needed for microbial growth. nih.gov | Effective against Listeria monocytogenes, Pseudomonas aeruginosa, Staphylococcus aureus. nih.govekb.eg |
Microbial L-Asparaginase Production and Optimization
L-asparaginase, an enzyme with significant applications in the pharmaceutical and food industries, is primarily produced through microbial fermentation. nih.govmdpi.com Microorganisms such as bacteria, fungi, and yeast are preferred sources due to their rapid growth on inexpensive substrates and the relative ease of genetic modification to enhance enzyme production. mdpi.com The optimization of production parameters and advanced biotechnological strategies are crucial for achieving high yields of L-asparaginase with desirable properties.
The search for potent L-asparaginase-producing microorganisms is a critical first step in developing efficient production processes. Various microbial sources, including bacteria, fungi, and yeast, have been extensively screened for their ability to synthesize this enzyme. nih.govresearchgate.net Screening methods often involve plate assays using media containing L-asparagine as the sole nitrogen source and a pH indicator, such as phenol red or bromothymol blue. nih.govmdpi.comredalyc.org A color change in the medium surrounding a microbial colony indicates the production of ammonia due to L-asparaginase activity, thus identifying potential producers. mdpi.comredalyc.org
Among bacteria, species from the genera Escherichia, Erwinia, Bacillus, and Streptomyces are well-known producers of L-asparaginase. researchgate.netusamv.roijfmr.com For instance, Escherichia coli and Erwinia chrysanthemi are the sources of commercially available L-asparaginase preparations used in cancer therapy. researchgate.netusamv.ro Fungi, particularly from the genera Aspergillus, Penicillium, and Fusarium, are also recognized as significant producers. redalyc.orgscielo.br Eukaryotic microorganisms like fungi are of particular interest as they may produce enzymes with a better compatibility with the human system and potentially lower immunogenicity. nih.govscielo.br Yeast species have also been explored for L-asparaginase production. researchgate.net
Below is a table summarizing various microorganisms screened for L-asparaginase production.
| Microorganism Type | Genus/Species | Noteworthy Findings |
| Bacteria | Escherichia coli | A primary commercial source for therapeutic L-asparaginase. researchgate.net |
| Erwinia chrysanthemi | Another commercial source, often used for patients with hypersensitivity to the E. coli enzyme. researchgate.net | |
| Bacillus sp. | Various species have been identified as good sources of L-asparaginase. usamv.ro | |
| Streptomyces sp. | Species like Streptomyces ginsengisoli have shown optimal production under specific culture conditions. nih.gov | |
| Fungi | Aspergillus sp. | Genera like Aspergillus terreus and Aspergillus niger are capable of producing significant amounts of L-asparaginase. scielo.br |
| Penicillium sp. | Strains of Penicillium have been identified as good producers of the enzyme. redalyc.org | |
| Fusarium sp. | Certain Fusarium species have demonstrated high L-asparaginase activity. redalyc.org | |
| Yeast | Saccharomyces cerevisiae | The ASP1 gene in this yeast encodes for L-asparaginase-I. tandfonline.com |
The production of L-asparaginase from microbial sources is carried out using two primary fermentation techniques: submerged fermentation (SmF) and solid-state fermentation (SSF). nih.govtandfonline.com Each strategy presents distinct advantages and limitations that influence their suitability for specific applications.
Submerged Fermentation (SmF) is the most commonly used technique for commercial enzyme production. morressier.com In SmF, microorganisms are grown in a liquid medium containing all the necessary nutrients. This method allows for better control of process parameters such as pH, temperature, and oxygen transfer. However, SmF can be associated with higher energy demands, a greater risk of contamination, and the generation of large volumes of wastewater. tandfonline.com
Solid-State Fermentation (SSF) , on the other hand, involves the growth of microorganisms on a solid substrate with low moisture content. nih.gov This technique is often considered more cost-effective and environmentally friendly as it can utilize agricultural and industrial wastes as substrates. nih.gov SSF can also lead to higher enzyme yields and reduced contamination levels due to the lower water activity. nih.gov
A comparative analysis of the two fermentation methods is presented in the table below.
| Feature | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |
| Medium | Liquid | Solid with low moisture |
| Control of Parameters | Easier to control pH, temperature, aeration | More challenging to control |
| Cost | Generally higher | More cost-effective |
| Substrate | Defined liquid media | Often utilizes agro-industrial wastes |
| Enzyme Yield | Can be lower in some cases | Often results in higher yields |
| Contamination Risk | Higher | Lower |
| Wastewater Generation | High | Low |
For instance, a study on Penicillium lilacinum demonstrated that statistical optimization led to a 2.47-fold increase in enzyme activity in SmF and a 6.36-fold increase in SSF, suggesting the high potential of SSF for enhanced production. researchgate.net Similarly, research on Aspergillus caespitosus explored the use of whey protein in SmF and Pereskia aculeata leaf fiber in SSF, highlighting the versatility of different substrates for L-asparaginase production. mdpi.com
Genetic engineering and recombinant DNA technology have become powerful tools for improving the production and therapeutic properties of L-asparaginase. mdpi.comnih.gov These techniques allow for the overexpression of the enzyme in host microorganisms, leading to significantly higher yields. mdpi.com Model systems such as Escherichia coli, Bacillus subtilis, and the yeast Pichia pastoris are frequently used as hosts for producing recombinant L-asparaginase. mdpi.comnih.gov
One of the primary goals of genetic engineering in this context is to produce L-asparaginase with improved characteristics, such as reduced glutaminase activity, which is associated with side effects in patients. nih.gov For example, a novel recombinant L-asparaginase from a halo-thermotolerant Bacillus strain was successfully overexpressed in a modified E. coli strain, resulting in a soluble and functional enzyme with no glutaminase activity. nih.gov
Strategies for enhancing recombinant L-asparaginase production include:
Vector and Host Selection : Choosing an appropriate expression vector and host organism is crucial for high-level production. For instance, the pET28a vector is commonly used for cloning the asparaginase gene in E. coli. mui.ac.ir
Codon Optimization : Adapting the codon usage of the asparaginase gene to that of the expression host can improve translation efficiency and protein yield.
Promoter Engineering : Utilizing strong and inducible promoters allows for controlled and high-level expression of the recombinant enzyme. The T7lac promoter is one such example used for extracellular production in E. coli. mdpi.com
Directed Evolution and Rational Design : These approaches are employed to create mutant enzymes with desired properties like enhanced stability, higher catalytic activity, and lower immunogenicity. mdpi.comnih.gov
A study involving the production of recombinant E. coli L-asparaginase in a bioreactor demonstrated a 27-fold increase in cell concentration and a volumetric activity of 43,954.79 U L⁻¹, showcasing the potential of scaling up recombinant production. mdpi.com
To overcome some of the limitations of L-asparaginase therapy, such as immunogenicity and a short plasma half-life, various strategies involving enzyme encapsulation and structural alteration have been developed. nih.govnih.gov
Enzyme Encapsulation involves entrapping the enzyme within a carrier matrix, which can protect it from proteolytic degradation and the host's immune system. nih.gov This approach can also improve the enzyme's stability and prolong its catalytic activity. Various materials, including chitosan (B1678972) nanoparticles, have been used for L-asparaginase encapsulation. nih.gov Encapsulated L-asparaginase has shown increased in vitro half-life and, in some cases, a lower Michaelis constant (Km), indicating a higher affinity for its substrate. nih.gov
Structural Alteration techniques aim to modify the enzyme's structure to enhance its therapeutic properties. One of the most common methods is PEGylation, which involves the covalent attachment of polyethylene glycol (PEG) chains to the enzyme. nih.gov PEGylation can increase the enzyme's size, shielding it from the immune system and reducing its clearance from the bloodstream, thereby extending its half-life. nih.gov
Another approach to structural alteration is site-directed mutagenesis, a genetic engineering technique used to introduce specific changes in the enzyme's amino acid sequence. nih.gov This can be used to create mutant enzymes with improved stability, resistance to proteolytic cleavage, and reduced glutaminase activity. nih.gov For example, a mutant form of Erwinia carotovora L-asparaginase (PEG–R206H) exhibited improved proteolytic stability and good catalytic activity. nih.gov
The table below summarizes some of the key findings related to these modification strategies.
| Modification Strategy | Key Findings |
| Chitosan Nanoparticle Encapsulation | Showed 30% less specific activity but a significantly increased in vitro half-life. nih.gov |
| PEGylation | Can lead to an increase in the Km for both L-asparagine and L-glutamine. nih.gov |
| Site-Directed Mutagenesis | A mutant enzyme (R206H) showed improved resistance to trypsin cleavage. nih.gov |
The optimization of production parameters is a crucial step in maximizing the yield of L-asparaginase during fermentation. researchgate.net Key parameters that significantly influence enzyme production include pH, temperature, and the concentration of substrates like carbon and nitrogen sources.
pH : The initial pH of the culture medium plays a vital role in microbial growth and enzyme synthesis. Different microorganisms have different optimal pH ranges for L-asparaginase production. For instance, a study on Pseudomonas aeruginosa strain F1 found the optimal initial pH for enzyme production to be 6.5. scispace.com In contrast, Streptomyces ginsengisoli showed maximal production at a pH of 8. nih.gov
Temperature : Incubation temperature directly affects the metabolic activity of the microorganisms and, consequently, enzyme production. The optimal temperature for L-asparaginase production varies among different microbial strains. For example, Pseudomonas aeruginosa strain F1 exhibited maximum enzyme activity at 40°C, while Streptomyces ginsengisoli preferred a lower temperature of 30°C. nih.govscispace.com Some thermostable L-asparaginases have been identified that function optimally at temperatures as high as 80-85°C. usamv.ro
Substrate Concentration : The composition of the fermentation medium, particularly the concentrations of carbon and nitrogen sources, significantly impacts L-asparaginase production. Glucose and L-asparagine are commonly used as carbon and nitrogen sources, respectively. nih.gov Optimization studies often employ statistical methods like Response Surface Methodology (RSM) to determine the ideal concentrations of these components. researchgate.net For example, in a study with Streptomyces paulus CA01, the optimal conditions for intracellular L-asparaginase production were found to be a temperature of 27.5 °C, an L-asparagine concentration of 1.19%, and a glucose concentration of 0.26%. tandfonline.com
The following table provides examples of optimized parameters for L-asparaginase production by different microorganisms.
| Microorganism | Optimal pH | Optimal Temperature (°C) | Key Substrates |
| Pseudomonas aeruginosa strain F1 | 6.5 | 40 | Lactose, L-asparagine, yeast extract, beef extract scispace.com |
| Streptomyces ginsengisoli | 8 | 30 | Glucose, peptone nih.gov |
| Serratia marcescens | 7.5 | 28 | Citrus peel researchgate.net |
| Streptomyces paulus CA01 | Not specified | 27.5 | L-asparagine, glucose tandfonline.com |
| Aspergillus caespitosus (SmF) | 5.7 - 6.3 | 29.8 - 34.8 | Whey protein, asparagine mdpi.com |
Role in Microbial Drug Resistance and Antimicrobial Effects
Recent research has begun to explore the potential of L-asparaginase beyond its established anticancer applications, particularly its role in microbial drug resistance and its direct antimicrobial effects. nih.gov
The bactericidal action of L-asparaginase is thought to be due to its ability to damage the bacterial cell wall. nih.gov This mechanism is analogous to that of lysozyme, which hydrolyzes glycosidic bonds in the bacterial cell wall, leading to a loss of integrity and cell death. nih.gov It has been suggested that L-asparaginase interacts with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov
Studies have demonstrated the antimicrobial potency of L-asparaginase against a broad spectrum of both gram-positive and gram-negative bacteria, including Klebsiella pneumoniae, Listeria monocytogenes, Proteus vulgaris, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella typhimurium. nih.gov Furthermore, the antimicrobial efficacy of L-asparaginase can be enhanced by encapsulating the enzyme in biopolymeric nanoparticles, such as chitosan, for more effective delivery. nih.gov
In addition to its antibacterial properties, L-asparaginase has also shown antiviral activity against the Coxsackie B3 virus. nih.gov The proposed antiviral mechanism involves the inhibition of viral attachment, blocking of adsorption, and penetration of viral replication. nih.gov These findings suggest that L-asparaginase could be a promising candidate for development as a novel antimicrobial agent. nih.gov
The connection between L-asparaginase and microbial drug resistance is an area of ongoing investigation. While L-asparaginase itself is not a traditional antibiotic, its unique mode of action on a key amino acid could potentially be exploited in combination therapies to overcome resistance mechanisms in pathogenic microorganisms.
Interaction with Penicillin-Binding Proteins
The interaction between derivatives of L-asparagine and penicillin-binding proteins (PBPs) represents a targeted approach to enhance the efficacy of β-lactam antibiotics. PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The covalent modification of these enzymes by β-lactam antibiotics disrupts cell wall integrity, leading to bacterial cell death. Research in this area has focused on modifying existing antibiotics with amino acid moieties, including asparagine, to improve their binding affinity to PBPs and to overcome mechanisms of bacterial resistance.
A notable area of investigation has been the synthesis of penicillin derivatives that incorporate an asparagine moiety into the 6-acyl side chain of the penicillin structure. These modifications are intended to improve the antibacterial spectrum and potency of the parent compound.
Detailed Research Findings
One of the key findings in this area is the development of N4-alkyl-asparaginylaminobenzylpenicillins. A study on the synthesis and antibacterial activity of these compounds identified N4-Methyl-D-asparaginylamoxicillin, also known as TA-058, as a particularly effective agent. This derivative was found to possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. The rationale behind this synthetic approach is that the addition of the asparagine derivative to the amoxicillin structure could enhance its interaction with the active site of PBPs.
While detailed kinetic and structural data for the direct binding of L-asparagine monohydrate to PBPs are not extensively available, the efficacy of asparagine-containing penicillin derivatives strongly suggests a significant interaction. The antibacterial effect of these compounds is predicated on their ability to acylate the serine residue in the active site of PBPs, thereby inactivating the enzyme. The specific contributions of the asparagine moiety to this interaction are a subject of ongoing research.
In a related context, the importance of asparagine residues within the structure of PBPs themselves has been highlighted in studies of antibiotic resistance. For instance, a substitution of threonine with asparagine at a specific position in PBP1B of vancomycin-resistant Enterococcus faecalis has been shown to alter the substrate preference of the enzyme, contributing to resistance nih.gov. This finding underscores the critical role that the physicochemical properties of asparagine's side chain can play in the binding interactions within the PBP active site.
The following interactive data table summarizes the antibacterial activity of a key asparagine derivative of amoxicillin.
| Compound | Derivative of | Key Feature | Antibacterial Spectrum |
| TA-058 | Amoxicillin | N4-Methyl-D-asparaginyl side chain | Broad-spectrum (Gram-positive and Gram-negative) nih.gov |
Further research is required to fully elucidate the precise molecular interactions, including hydrogen bonding and steric effects, between the asparagine side chain of these modified antibiotics and the amino acid residues within the PBP active site. Such studies, potentially involving X-ray crystallography and detailed kinetic analyses, would provide a clearer understanding of the structure-activity relationships and facilitate the design of more potent PBP inhibitors.
Analytical Methodologies and Separation Science
Chromatographic Techniques
Chromatography, a cornerstone of separation science, is extensively used for the analysis of L-asparagine monohydrate. crsubscription.com Techniques are chosen based on their ability to separate closely related polar compounds. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is the most frequently applied methodology, utilizing various column types and mobile phases to achieve effective separation. nih.gov Simpler methods like Thin Layer Chromatography (TLC) are also employed, often for qualitative screening as described in pharmacopoeial monographs. nih.govakjournals.com
HPLC is a powerful tool for the analysis of amino acids and their impurities. nih.gov For compounds like L-asparagine that lack a suitable chromophore, HPLC methods often employ low-wavelength UV detection or are coupled with other detection techniques like Charged Aerosol Detection (CAD). nih.govthermofisher.comnih.gov The separation itself can be challenging due to the polar nature of amino acids. thermofisher.com To overcome this, techniques such as ion-pair chromatography are often used with reversed-phase columns. nih.govnih.gov
A significant application of HPLC in the context of L-asparagine monohydrate is the profiling and quantification of impurities. Production processes can introduce various related substances, including other amino acids, organic acids, dipeptides, and cyclic amino acid derivatives. nih.gov Validated HPLC methods are capable of separating and quantifying these expected impurities, offering a more sensitive and robust alternative to older techniques. nih.gov
One such method utilizes a reversed-phase C18 column with an isocratic mobile phase composed of a phosphate (B84403) buffer, sodium octanesulfonate (an ion-pairing agent), and acetonitrile. nih.gov Detection is typically performed at a low wavelength, such as 210 nm, to detect the peptide bonds and carboxyl groups. nih.gov This approach allows for the quantitative assessment of both ninhydrin-positive (e.g., other amino acids) and ninhydrin-negative (e.g., certain organic acids) impurities. nih.gov Pharmacopoeial standards often set limits for these impurities. For instance, the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) specify limits for various impurities in L-asparagine monohydrate, which are monitored by HPLC. himedialabs.com
| Impurity Type | Example | Typical HPLC Method | Detection |
|---|---|---|---|
| Other Amino Acids | Aspartic Acid, Glycine | Ion-Pair Reversed-Phase | Low Wavelength UV (210 nm), CAD |
| Organic Acids | Maleic Acid, Fumaric Acid | Ion-Pair Reversed-Phase | UV Detection |
| Dipeptides | Various | Ion-Pair Reversed-Phase | Low Wavelength UV (210 nm) |
| Cyclic Derivatives | - | Reversed-Phase | UV Detection |
The analysis of related substances, particularly organic acids and dipeptides, is critical for ensuring the purity of L-asparagine monohydrate. nih.gov HPLC methods developed for impurity profiling are adept at separating these compounds. nih.govnih.gov Organic acids, which may be present as byproducts of synthesis, can be analyzed alongside amino acid impurities in a single chromatographic run using a combination of UV and CAD detectors. thermofisher.com
For the separation of dipeptides and other amino acids, ion-pair reversed-phase chromatography is highly effective. nih.gov The use of volatile perfluorocarboxylic acids as ion-pairing reagents on a polar embedded C18 stationary phase has been shown to successfully separate putative impurities. nih.gov The separation of dipeptides from the parent amino acid is essential, as they represent a common process-related impurity. nih.gov The European Pharmacopoeia specifies a resolution of at least 5.0 between the peaks for asparagine and a specified impurity, demonstrating the importance of effective separation. himedialabs.com
The coupling of HPLC with Fourier Transform Infrared (FTIR) spectrometry creates a powerful technique for the real-time separation and structural characterization of chemical species. longdom.orglongdom.org This hyphenated method has been successfully applied to monitor the intermediates of the Maillard reaction involving L-asparagine and fructose. longdom.orglongdom.org
In this setup, the effluent from the HPLC column is directed through a flow cell, such as a Germanium ATR cell, for on-line FTIR detection. longdom.org This allows for the continuous monitoring of reactants, intermediates, and products as they elute from the column. longdom.orglongdom.org For the fructose-asparagine system, HPLC-FTIR has been used to monitor the time- and temperature-dependent evolution of Maillard reaction products. longdom.org This technique can detect the formation of key intermediates, such as imines, in real time under physiological conditions, providing valuable insights into reaction mechanisms without the need to isolate each species separately. longdom.orglongdom.org The application is particularly relevant for food, nutrition, and pharmaceutical industries where such reactions can occur. longdom.org
Ion Pair Chromatography (IPC) is a form of reversed-phase chromatography that is particularly suited for separating polar and ionic analytes like L-asparagine and its related impurities on a nonpolar stationary phase. nih.govtechnologynetworks.com The technique involves adding an ion-pairing reagent to the mobile phase. technologynetworks.com This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic region that can interact with the stationary phase. thermofisher.com
For the analysis of L-asparagine, an acidic amino acid, a basic ion-pairing reagent would typically be used, though for general amino acid impurity profiling, anionic reagents like sodium octanesulfonate are common. nih.govkm3.com.tw The reagent forms an electrically neutral ion pair with the charged analyte, increasing its hydrophobicity and allowing it to be retained and separated on a reversed-phase column (e.g., C18). nih.govkm3.com.tw This method is highly effective for the impurity profiling of L-asparagine monohydrate, enabling the separation and quantification of various impurities, including organic acids and other amino acids. nih.govnih.gov The separation is achieved by running an isocratic mobile phase containing a buffer, the ion-pairing agent, and an organic modifier like acetonitrile. nih.gov
| Parameter | Description | Example in L-Asparagine Analysis |
|---|---|---|
| Principle | Forms a neutral, hydrophobic ion pair between the analyte and a reagent, enabling separation on a reversed-phase column. | Separation of polar amino acid impurities. nih.gov |
| Stationary Phase | Neutral, hydrophobic resin. | Reversed-phase C18 column. nih.gov |
| Mobile Phase | Aqueous buffer with an ion-pairing reagent and organic modifier. | Phosphate buffer, sodium octanesulfonate, and acetonitrile. nih.gov |
| Application | Separation of ionic and highly polar compounds. | Impurity profiling of L-asparagine monohydrate. nih.gov |
Thin Layer Chromatography (TLC) is a solid-liquid chromatographic technique used for the separation and identification of compounds. iitg.ac.in It is often used as a simpler, qualitative or semi-quantitative method for detecting impurities in amino acids. nih.govcrsubscription.com The European Pharmacopoeia monograph for L-asparagine describes a TLC test for the detection of other amino acids. nih.gov
In this method, the stationary phase is typically a polar adsorbent like silica (B1680970) gel or cellulose coated on a plate. akjournals.comiitg.ac.in The sample is spotted onto the plate, which is then placed in a chamber containing a mobile phase (solvent system). As the mobile phase moves up the plate by capillary action, the components of the sample separate based on their differential partitioning between the stationary and mobile phases. crsubscription.com Separation depends on factors like the compound's solubility in the mobile phase and its attraction to the stationary phase.
After development, the separated amino acids are visualized by spraying the plate with a detection reagent, most commonly a ninhydrin solution, followed by heating. akjournals.com This produces colored spots, allowing for the identification of other amino acids present as impurities by comparing their migration distance (Rf value) and color to that of standards. akjournals.com For instance, the blue color of asparagine can help distinguish it from aspartic acid (purple), which may migrate similarly in some systems. akjournals.com While HPLC methods are more quantitative and robust, TLC remains a valuable tool for rapid purity checks. nih.gov
Simulated Moving Bed (SMB) Chromatography for Enantiomeric Separation
Simulated Moving Bed (SMB) chromatography represents a highly efficient, continuous separation technique used for purifying substances on a large scale. orochem.com It has gained significant traction in the pharmaceutical industry for the separation of fine chemicals, particularly for resolving enantiomers from a racemic mixture. nih.govnih.gov The technology is a practical implementation of the True Moving Bed (TMB) concept, where a counter-current flow of a fluid mobile phase and a solid stationary phase is simulated. carbogen-amcis.com In the SMB process, this is achieved by periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of fixed-bed chromatographic columns, which simulates the movement of the solid phase in the opposite direction of the fluid flow. carbogen-amcis.com
This continuous process offers considerable advantages over traditional single-column batch chromatography, including higher productivity, increased purity, and reduced solvent consumption. nih.govcarbogen-amcis.com The efficiency of SMB stems from the constant and high-degree loading of the stationary phase. carbogen-amcis.com While specific studies detailing the separation of L-Asparagine monohydrate using SMB are not extensively covered in the provided research, the technique is ideally suited for binary separations, such as resolving racemic or enantiomerically enriched mixtures. carbogen-amcis.com The principles of SMB can be applied to any racemizable chiral compound, provided the chromatographic method offers sufficient selectivity. acs.org The design of an SMB process for a specific compound like asparagine would begin with screening various chiral stationary phases and eluent systems using analytical HPLC to find a suitable combination, which is then optimized for selectivity and retention time. carbogen-amcis.com
Spectroscopic Analytical Methods
Biosensors for Asparagine Level Detection
Biosensors offer a promising and innovative technology for the detection and monitoring of L-asparagine levels in various applications, from medical diagnostics to food analysis. researchgate.netmdpi.com These analytical devices pair a biological component, typically the enzyme L-asparaginase (ASNase), with a transducer to produce a signal proportional to the L-asparagine concentration. encyclopedia.pub The fundamental principle behind most ASNase-based biosensors is the enzymatic hydrolysis of L-asparagine into L-aspartic acid and ammonium (B1175870) ions. researchgate.netmdpi.com The production of these ions, particularly ammonia, leads to a detectable change in the medium, such as a shift in pH. researchgate.netencyclopedia.pub
Colorimetric detection is a common method, where the pH change is visualized by a pH indicator like phenol red, resulting in a color variation. researchgate.netmdpi.com Other detection methodologies include electrochemical and fluorescent sensors. For instance, an ammonium-selective electrode can be used to potentiometrically detect the ammonium ions produced. nih.gov A thermostable ASNase from Archaeoglobus fulgidus has been used in such a biosensor, which showed enhanced stability and a detection limit of 6 x 10⁻⁵ M for L-asparagine. nih.gov Ratiometric fluorescent biosensors have also been developed, where the ammonia produced from the hydrolysis reaction interacts with a fluorescent dye membrane, causing a proportional change in fluorescence intensity. nih.gov
The enzyme L-asparaginase can be sourced from various organisms, including bacteria (E. coli), plants, and hyperthermophilic microorganisms, and is often immobilized to improve stability. mdpi.comnih.govresearchgate.net Immobilization techniques include entrapment in materials like calcium alginate beads, agar, and gelatin. mdpi.comnih.gov These biosensors have demonstrated utility in monitoring L-asparagine levels in the blood serum of patients with acute lymphoblastic leukemia (ALL) and in analyzing its concentration in food products. mdpi.comresearchgate.net
Table 1: Characteristics of Various L-Asparagine Biosensors
| Biosensor Type | Enzyme Source | Detection Method | Detection Limit | Application |
|---|---|---|---|---|
| Plant-ASNase based | Cicer limon | Colorimetric (Phenol red) | - | L-asparagine monitoring in ALL patients |
| Fiber Optic | Coliform bacteria | Colorimetric (Phenol red) | 1 x 10⁻⁹ M | L-asparagine concentration in drinks |
| Potentiometric | Archaeoglobus fulgidus | Ammonium-selective electrode | 6 x 10⁻⁵ M | Food industry |
| Fluorescent | Asparaginase | Ratiometric fluorescence | 0.074 ± 0.0023 mM | Detection in blood and urine samples |
| Electrochemical | Cannabis sativa | Polyvinyl Alcohol/hydrosol gel | 10⁻⁵ M (normal) to 10⁻² M (leukemic) | Detection in leukemic serum samples |
Preferential Crystallization for Enantiomeric Separation
Preferential crystallization (PC) is a cost-effective and straightforward technique for separating enantiomers from a racemic mixture, particularly for systems that form conglomerates. acs.org A conglomerate is a mechanical mixture of crystals of the pure enantiomers, and DL-asparagine is a well-known conglomerate-forming system. acs.org The process relies on inducing the crystallization of a desired enantiomer from a supersaturated racemic solution by seeding it with crystals of that same enantiomer. researchgate.netresearchgate.net
Under carefully controlled isothermal conditions, the seed crystals of the target enantiomer, for example, L-asparagine monohydrate, will grow, while the counter-enantiomer remains in the solution. researchgate.net However, a significant challenge in preferential crystallization is the spontaneous nucleation and growth of the unwanted counter-enantiomer, which can compromise the yield and enantiomeric purity of the final product. researchgate.netresearchgate.net The process can be performed in batches or in a continuous setup involving coupled crystallizers to enhance performance. acs.orgacs.org For the process to be successful, a set of thermodynamic and kinetic parameters must be established for the specific compound. researchgate.net The integration of an enzymatic racemization step, which converts the unwanted enantiomer back into the desired one, can be combined with preferential crystallization to overcome the 50% yield limitation of classical resolution. uni-halle.detandfonline.com
Applications in Advanced Materials Science and Biotechnology
Nonlinear Optical (NLO) Material Research
The non-centrosymmetric nature of the L-asparagine monohydrate (LAM) crystal structure is a key determinant of its nonlinear optical properties. researchgate.net This characteristic, along with its wide transparency range in the visible and UV spectral regions, makes it a promising candidate for various NLO applications, including optical data storage and laser technology. researchgate.netresearchgate.net
Crystal Growth for NLO Applications
The development of high-quality L-asparagine monohydrate single crystals is crucial for their use in NLO applications. Several methods have been successfully employed to grow these crystals from aqueous solutions.
The most common and conventional method is the slow evaporation solution growth technique (SEST) at room temperature. researchgate.netresearchgate.netnih.gov This technique involves dissolving L-asparagine monohydrate in a solvent, typically double-distilled water, and allowing the solvent to evaporate slowly, leading to the formation of single crystals. researchgate.net Crystals grown via this method have been shown to possess an orthorhombic crystal structure with the space group P2₁2₁2₁. researchgate.netresearchgate.net
Another notable method is the Sankaranarayanan–Ramasamy (SR) method , which is a unidirectional growth technique. csircentral.net This approach has been used to grow larger LAM single crystals, with reported dimensions of approximately 18 mm in diameter and 52 mm in length, at a maximum growth rate of 1.0 mm per day. csircentral.net Studies indicate that crystals grown using the SR method exhibit better crystalline perfection and optical transparency compared to those grown by SEST. csircentral.net
Researchers have also explored the growth of LAM crystals with various dopants to enhance their properties. For instance, doping with strontium (Sr(II)) and lithium (Li+) has been investigated to improve characteristics like crystallinity and Second Harmonic Generation (SHG) efficiency. scholarsresearchlibrary.comijarse.com
| Crystal Growth Method | Solvent | Key Features | Resulting Crystal Quality |
| Slow Evaporation Solution Technique (SEST) | Aqueous solution (e.g., double distilled water) | Simple, conventional method performed at room temperature. researchgate.net | Good quality, transparent crystals with orthorhombic structure. researchgate.netscholarsresearchlibrary.com |
| Sankaranarayanan–Ramasamy (SR) Method | Aqueous medium | Unidirectional growth, capable of producing larger crystals. csircentral.net | Superior crystalline perfection and optical transparency compared to SEST. csircentral.net |
| Doping during Growth | Aqueous solution with dopants (e.g., SrCl₂, Li+) | Introduction of impurities to modify crystal properties. scholarsresearchlibrary.comijarse.com | Can enhance SHG efficiency and other physical properties. ijarse.com |
Second Harmonic Generation (SHG) Efficiency
Second Harmonic Generation is a key NLO phenomenon where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process in L-asparagine monohydrate has been quantified relative to a standard NLO material, potassium dihydrogen phosphate (B84403) (KDP).
Studies have shown varied SHG efficiencies for pure and doped LAM crystals:
Pure L-asparagine monohydrate crystals grown by the SR method were found to have an SHG efficiency approximately 0.35 times that of KDP. csircentral.net
Other studies on pure LAM have reported a significantly higher SHG efficiency, reaching up to seven times that of KDP. researchgate.net
Doping the crystals can influence this property. For example, lithium-doped LAM crystals show enhanced SHG efficiency compared to pure LAM. ijarse.com
A semi-organic crystal of L-asparagine monohydrate potassium dichromate (LAMPDC) exhibited an SHG efficiency 0.59 times that of KDP. researchgate.netspringerprofessional.de
Annealing as-grown crystals can also improve crystalline perfection, which in turn enhances the SHG efficiency. researchgate.net
The measurement of SHG is typically confirmed by illuminating the crystal sample with a high-intensity laser, such as a Nd:YAG laser (1064 nm), and detecting the emission of green light at the second harmonic wavelength (532 nm). ijarse.com
Third-Order Nonlinear Optical Properties (Z-scan analysis)
The third-order nonlinear optical properties of L-asparagine monohydrate are critical for applications like optical switching and optical limiting. These properties are commonly investigated using the Z-scan technique, which measures the nonlinear absorption and nonlinear refraction of a material.
Using a nano-pulsed Nd:YAG laser, Z-scan analysis of L-asparagine monohydrate and its derivatives reveals key parameters:
Nonlinear Absorption: The material exhibits reverse saturable absorption, which can be attributed to sequential two-photon absorption or excited-state absorption. researchgate.net The two-photon absorption coefficient (β) for a pure L-asparagine monohydrate crystal has been measured as 4.25 x 10⁻¹² m/W . csircentral.net For the derivative L-asparagine monohydrate potassium dichromate (LAMPDC), a higher nonlinear absorption coefficient of 1.73 × 10⁻¹⁰ m/W was reported. researchgate.netspringerprofessional.de
Nonlinear Refractive Index (n₂): This parameter describes how the refractive index of the material changes with the intensity of the incident light.
These findings from Z-scan studies confirm the significant third-order nonlinear optical behavior of L-asparagine monohydrate, making it a suitable candidate for harmonic conversion and other NLO device applications. csircentral.net
| Parameter | L-Asparagine Monohydrate (Pure) | L-Asparagine Monohydrate Potassium Dichromate (LAMPDC) |
| Two-Photon/Nonlinear Absorption Coefficient (β) | 4.25 x 10⁻¹² m/W csircentral.net | 1.73 × 10⁻¹⁰ m/W researchgate.netspringerprofessional.de |
| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | 7.4278 × 10⁻⁶ esu (for LALC derivative) researchgate.net | - |
Optical Limiting Applications
Optical limiters are devices that transmit light at low input intensities but block or limit the transmission at high input intensities, thereby protecting sensitive optical components from damage by high-power lasers. The strong nonlinear absorption observed in L-asparagine monohydrate and its derivatives makes them promising candidates for such applications. researchgate.netresearchgate.net
The effectiveness of a material for optical limiting is determined by its nonlinear absorption coefficient and its optical limiting threshold. A high nonlinear absorption coefficient and a low limiting threshold are desirable. Research on L-asparagine monohydrate potassium dichromate (LAMPDC) has shown it to be a potential contender for optical limiting devices due to its higher nonlinear absorption and a low onset optical limiting threshold of 1.42 × 10¹² W/m² . researchgate.netspringerprofessional.de This property stems from its ability to exhibit sequential two-photon absorption or excited state absorption, which becomes dominant at high laser intensities. researchgate.net
Laser-Induced Damage Threshold (LDT) Measurements
The Laser-Induced Damage Threshold (LDT) is a critical parameter for any optical material intended for use with high-power lasers. It represents the maximum laser intensity the material can withstand before suffering permanent damage. L-asparagine monohydrate crystals have demonstrated a high resistance to laser radiation.
Crystals grown by the Sankaranarayanan–Ramasamy (SR) method showed a higher LDT value of 5.76 GW/cm² compared to 4.75 GW/cm² for crystals from the slow evaporation technique. csircentral.net
The L-asparagine monohydrate potassium dichromate (LAMPDC) crystal was found to have an LDT value 4.79 times higher than that of the standard NLO crystal KDP. researchgate.netspringerprofessional.de
A crystal of L-asparagine monohydrate admixtured with L-Thiomalic acid (LAMLS) was reported to have a surface damage threshold of 23.12 GW/cm² . researchgate.net
These high LDT values, often surpassing those of many other organic and inorganic NLO crystals, underscore the suitability of L-asparagine monohydrate and its derivatives for high-power laser applications. csircentral.netresearchgate.net
| Crystal Type | Laser-Induced Damage Threshold (LDT) | Reference Material |
| L-Asparagine Monohydrate (SR Method) | 5.76 GW/cm² csircentral.net | - |
| L-Asparagine Monohydrate (SEST) | 4.75 GW/cm² csircentral.net | - |
| L-Asparagine Monohydrate Potassium Dichromate (LAMPDC) | 4.79 times higher than KDP researchgate.netspringerprofessional.de | KDP |
| L-Asparagine Monohydrate L-Thiomalic acid (LAMLS) | 23.12 GW/cm² researchgate.net | - |
Biotechnological Applications of L-Asparagine and its Derivatives
The primary biotechnological application of L-asparagine revolves around its enzymatic derivative, L-asparaginase. This enzyme catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia. elsevier.esmdpi.com
A significant application of L-asparaginase is in the food industry, specifically to mitigate the formation of acrylamide (B121943) in high-temperature processed foods like fried and baked goods. mdpi.com Acrylamide, a potential carcinogen, is formed through the Maillard reaction between asparagine and reducing sugars at temperatures above 120°C. mdpi.com By hydrolyzing asparagine, L-asparaginase effectively removes a key precursor for acrylamide synthesis, thereby reducing its levels in the final food product without compromising sensory properties like color and flavor. elsevier.esmdpi.com
In the healthcare sector, L-asparaginase is a crucial chemotherapeutic agent for treating certain types of cancer, most notably Acute Lymphoblastic Leukemia (ALL). nih.gov Many leukemic cells lack asparagine synthetase and cannot produce their own asparagine, making them dependent on external sources from the bloodstream. nih.gov L-asparaginase depletes the circulating asparagine, leading to a state of nutrient deprivation for the cancer cells, which inhibits protein synthesis and induces programmed cell death (apoptosis). nih.gov Biotechnological advances focus on producing L-asparaginase from microbial sources like Escherichia coli and Erwinia chrysanthemi and developing formulations with improved efficacy and reduced immunogenicity. nih.govnih.gov
Role in Cell Culture Media for Recombinant Protein and Antibody Production
L-asparagine monohydrate is an indispensable component of cell culture media, particularly for the cultivation of mammalian cells like Chinese Hamster Ovary (CHO) cells, which are workhorses for producing recombinant proteins and monoclonal antibodies. rpicorp.comsigmaaldrich.comglentham.com As a readily available source of nitrogen, L-asparagine is crucial for the synthesis of proteins and nucleic acids, thereby promoting robust cell growth and viability. rpicorp.comchemimpex.com
The importance of L-asparagine is further highlighted by the consequences of its depletion in the culture medium. A lack of asparagine can lead to a rapid decline in cell growth and productivity. roche.com Therefore, careful monitoring and strategic feeding of L-asparagine are critical for maintaining optimal conditions in large-scale bioreactors to ensure high yields of therapeutic proteins. roche.com Genome-scale modeling has been employed to understand the metabolic pathways and pinpoint the critical role of asparagine as an anaplerotic source, helping to refuel the TCA cycle for energy generation. nih.govresearchgate.net
Protein Crystallization Studies for Structure-Function Elucidation
Beyond its role in producing proteins, L-asparagine monohydrate is also a valuable tool for studying them. In the field of structural biology, it is used in protein crystallization studies. chemimpex.com Determining the three-dimensional structure of a protein is fundamental to understanding its function, and this often requires growing well-ordered crystals of the protein that can be analyzed using X-ray diffraction. L-asparagine monohydrate can be used as a component in the crystallization screening solutions, helping to create the specific chemical environment that encourages proteins to form crystals. By facilitating the determination of protein structures, it plays a crucial role in advancing our knowledge of biological processes and is vital for structure-based drug design. chemimpex.com
Drug Design and Pharmaceutical Synthesis
L-asparagine monohydrate serves as a key building block and intermediate in the synthesis of various pharmaceutical compounds. chemimpex.commeisenbaochem.com Its chemical structure, featuring both an amine group and a carboxamide, makes it a versatile precursor for creating more complex molecules. It is particularly noted for its role in the synthesis of drugs targeting neurological disorders, owing to its involvement in neurotransmitter synthesis. chemimpex.comselleckchem.com Furthermore, derivatives of asparagine have been explored for their therapeutic potential. For example, certain derivatives of asparagine linked to ampicillin (B1664943) have shown promising antimicrobial properties. researchgate.net The amino acid itself is a fundamental component of many biologically active peptides and proteins that are developed as therapeutic agents. pharmaoffer.com
Applications in Medical and Pharmaceutical Industries
The applications of L-asparagine monohydrate in the medical and pharmaceutical sectors are broad. It is a common ingredient in medical nutrition, including intravenous feeding solutions for patients recovering from surgery, malnutrition, or other illnesses. multichemindia.com It is also used in dietary supplements aimed at supporting nervous system function and cellular energy production. multichemindia.comdrugbank.com
One of the most significant medical applications involves the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine into aspartic acid and ammonia. medchemexpress.comresearchgate.netnih.gov This enzyme is a cornerstone of treatment for certain types of cancer, particularly acute lymphoblastic leukemia (ALL). medchemexpress.comresearchgate.net The principle behind this therapy is that leukemic cells often lack the ability to synthesize their own asparagine and are dependent on circulating levels in the blood. medchemexpress.commedchemexpress.com By administering L-asparaginase, the supply of L-asparagine is depleted, effectively starving the cancer cells and leading to their death. medchemexpress.commedchemexpress.com
Role in Antibiotic Production and Strategies to Combat Resistance
L-asparagine monohydrate is a vital component in the fermentative production of several important antibiotics. chinaaminoacid.com Microorganisms utilize it as a nutrient source, converting it into essential building blocks for synthesizing antibiotic compounds. chinaaminoacid.com For example, the production of penicillin and its derivatives, as well as cephalosporins and aminoglycosides like streptomycin, relies on L-asparagine as a precursor. chinaaminoacid.com Enhancing the fermentation media with L-asparagine has been found to increase the yield of these antibiotics. chinaaminoacid.com
Furthermore, L-asparagine is implicated in strategies to combat antibiotic resistance. Research has shown that L-asparagine itself can inhibit the growth of multidrug-resistant (MDR) bacteria at low concentrations. researchgate.net Studies suggest that it may interfere with the synthesis of the bacterial cell wall. researchgate.net Additionally, derivatives of asparagine have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This opens up new avenues for developing novel antimicrobial agents or combination therapies to enhance the efficacy of existing antibiotics against resistant strains. chinaaminoacid.com
Food Processing Applications (e.g., Flavor Enhancer, Browning Agent, Acrylamide Reduction)
In the food industry, L-asparagine monohydrate has a dual role. On one hand, it acts as a flavor enhancer and is a key participant in the Maillard reaction. multichemindia.comfda.gov The Maillard reaction is a non-enzymatic chemical reaction between amino acids and reducing sugars that occurs upon heating, responsible for the desirable brown color and rich, savory flavors of baked, roasted, and fried foods. mattioli1885journals.comwikipedia.org
On the other hand, the Maillard reaction involving asparagine is the primary pathway for the formation of acrylamide, a potential carcinogen, in carbohydrate-rich foods cooked at high temperatures (above 120°C), such as potato chips and french fries. wikipedia.orgnih.govresearchgate.netmdpi.com To mitigate this health concern, the enzyme L-asparaginase is widely used as a food processing aid. mattioli1885journals.comnih.gov By treating raw materials like potato slices or dough with L-asparaginase before cooking, L-asparagine is converted into aspartic acid. nih.govconsensus.app Aspartic acid does not participate in the reaction that forms acrylamide, thus significantly reducing its levels in the final product by up to 90% without negatively impacting the taste or appearance. mattioli1885journals.comnih.gov
| Food Product | Acrylamide Reduction (%) |
|---|---|
| Potato Chips | 73–94% consensus.app |
| French Fries | 72–92% consensus.app |
| Sweet Bread | 73–97% consensus.app |
| Biscuits/Crackers | 54–96% consensus.app |
Enzyme Immobilization Techniques
To improve the efficiency and reusability of enzymes like L-asparaginase in industrial applications, particularly in food processing and pharmaceuticals, enzyme immobilization is a key strategy. This involves attaching the enzyme to a solid support material. L-asparaginase has been successfully immobilized on various carriers, including natural polysaccharides like chitosan (B1678972) and agarose, as well as materials like silica (B1680970) nanoparticles and carbon xerogels. researchgate.netmdpi.comfrontiersin.org
The process often involves using a cross-linking agent to form a stable bond between the enzyme and the support. While glutaraldehyde (B144438) is a common cross-linker, its potential toxicity has led to the exploration of safer, natural alternatives like genipin (B1671432) for food applications. researchgate.netnih.gov Genipin, derived from the gardenia fruit, effectively cross-links chitosan beads for L-asparaginase immobilization, creating a biocompatible and biodegradable system. researchgate.netnih.gov Immobilization can enhance the enzyme's stability, protect it from harsh processing conditions, and allow for its easy separation from the product and reuse, making continuous industrial processes more cost-effective and efficient. consensus.appfrontiersin.org
Advanced Characterization Techniques for Material Properties
Dielectric Studies (Frequency and Temperature Dependence)
Dielectric analysis of L-Asparagine monohydrate crystals reveals important information about the electrical response of the material under the influence of an electric field. These studies are typically conducted over a wide range of frequencies and at various temperatures to understand the different types of polarization mechanisms and their thermal activation.
The dielectric constant (εr) and dielectric loss (tanδ) are key parameters investigated. For L-Asparagine monohydrate, the dielectric constant is observed to be high at lower frequencies and decreases as the frequency increases. researchgate.netresearchgate.netresearchgate.net This behavior is attributed to the presence of multiple polarization mechanisms at lower frequencies, including space charge, orientational, ionic, and electronic polarization. As the frequency of the applied electric field increases, the slower mechanisms like space charge and orientational polarization cannot keep up, leading to a decrease in the dielectric constant. researchgate.net At higher frequencies, the dielectric constant reaches a more stable, lower value, which is primarily due to electronic and ionic polarization. researchgate.net
Temperature also plays a critical role in the dielectric properties of L-Asparagine monohydrate. Studies have shown that both the dielectric constant and dielectric loss tend to increase with rising temperature. researchgate.netsigmaaldrich.com This is because thermal energy assists the dipoles in aligning with the applied field, enhancing the orientational polarization. The increase in dielectric loss at higher temperatures is often associated with increased conductivity and the movement of charge carriers within the crystal lattice. researchgate.net The low dielectric loss observed at higher frequencies is a desirable characteristic, indicating fewer defects and high optical quality, which is beneficial for NLO applications. nih.goviaea.org
Table 1: Dielectric Properties of L-Asparagine Monohydrate
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Dielectric Constant (εr) | Pure LAM, Low Frequency | 32 | nih.gov |
| Dielectric Loss (tanδ) | Pure LAM, Low Frequency | 0.04 | nih.gov |
| Dielectric Constant Behavior | With increasing frequency | Decreases | researchgate.netresearchgate.netresearchgate.net |
| Dielectric Loss Behavior | With increasing frequency | Decreases | researchgate.net |
| Dielectric Constant Behavior | With increasing temperature | Increases | researchgate.netsigmaaldrich.com |
| Dielectric Loss Behavior | With increasing temperature | Increases | researchgate.netsigmaaldrich.com |
Mechanical Hardness Measurements
The mechanical stability of a crystal is a critical factor for its practical use in device fabrication, as it determines its ability to withstand cutting, polishing, and handling processes.
The Vickers microhardness test is a standard method used to assess the mechanical strength of materials. It involves indenting the crystal surface with a diamond pyramid under a specific load for a set duration. The hardness number (Hv) is then calculated based on the applied load and the diagonal length of the resulting indentation.
For L-Asparagine monohydrate single crystals, Vickers microhardness studies have been extensively performed. researchgate.netresearchgate.net The results typically show that the microhardness value increases with the applied load, a phenomenon known as the reverse indentation size effect (RISE). researcher.life This indicates that at lower loads, the material exhibits more plastic deformation. Above certain load thresholds, the development of cracks on the crystal surface is often observed, signifying the limit of its mechanical resistance to localized stress. acs.org
From the Vickers microhardness data, other important mechanical parameters can be derived. The work-hardening coefficient (n), also known as the Meyer's index, is determined from the slope of a log(P) versus log(d) plot, where P is the applied load and d is the diagonal length of the indentation. researcher.life According to Onitsch's classification, materials with 'n' values between 1.0 and 1.6 are considered hard materials, while those with 'n' > 1.6 are classified as soft materials. researchgate.netacs.org Studies on pure L-Asparagine monohydrate have reported 'n' values greater than 1.6, categorizing it as a soft material. researchgate.netresearchgate.netresearcher.life For instance, work-hardening coefficients of 1.95, 1.98, and 2.17 have been reported for pure L-Asparagine monohydrate. researchgate.netresearchgate.netresearcher.life
The yield strength (σy) and stiffness constant (C11) are other mechanical parameters that can be evaluated from microhardness measurements. sajet.in The stiffness constant provides insight into the tightness of bonding between atoms in the crystal lattice. sajet.in These parameters are crucial for understanding the elastic and plastic behavior of the material.
Table 2: Mechanical Properties of L-Asparagine Monohydrate
| Parameter | Value | Classification | Reference |
|---|---|---|---|
| Work-Hardening Coefficient (n) | 1.95 | Soft Material | researchgate.net |
| Work-Hardening Coefficient (n) | 1.98 | Soft Material | researchgate.net |
| Work-Hardening Coefficient (n) | 2.1749 | Soft Material | researcher.life |
| Work-Hardening Coefficient (n) | 1.2 | Hard Material | acs.org |
| Work-Hardening Coefficient (n) | 2.48 | Soft Material | nih.gov |
Thermal Analysis Techniques
Thermal analysis is essential for determining the temperature range over which a material is stable, which is a critical consideration for applications that may involve temperature fluctuations.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference as a function of temperature.
For L-Asparagine monohydrate, TGA curves typically show that the compound is stable up to a certain temperature, after which it undergoes decomposition in distinct stages. researchgate.netacs.org The initial weight loss, occurring around 106°C to 125°C, is attributed to the removal of the water molecule from the monohydrate structure. acs.org This is followed by the decomposition of the L-Asparagine molecule itself at higher temperatures. For instance, one study reported the first stage of decomposition between 106°C and 233°C, corresponding to the evaporation of lattice water, and a second stage between 283°C and 342°C due to the decomposition of L-Asparagine. acs.org
DTA curves complement the TGA data by showing endothermic or exothermic peaks corresponding to phase transitions or decomposition events. For L-Asparagine monohydrate, an endothermic peak is observed that corresponds to the dehydration process, followed by further peaks at higher temperatures indicating the decomposition of the amino acid. acs.orgsajet.in One study reported an endothermic peak at 225°C, corresponding to the decomposition point of the sample. sajet.in These analyses confirm the thermal stability range of L-Asparagine monohydrate, which is a crucial factor for its use in NLO devices. sajet.in
Table 3: Thermal Stability of L-Asparagine Monohydrate
| Analysis Technique | Observation | Temperature Range/Point | Reference |
|---|---|---|---|
| TGA | Stable up to | ~106°C - 125°C | acs.org |
| TGA | First stage decomposition (water loss) | 106°C - 233°C | acs.org |
| TGA | Second stage decomposition (L-Asparagine) | 283°C - 342°C | acs.org |
| DTA | Endothermic peak (decomposition) | 225°C | sajet.in |
| DTA | Endothermic peak | 120.68°C and 257.16°C | acs.org |
Photoacoustic Spectroscopy for Thermal Parameters
Photoacoustic spectroscopy (PAS) has been employed to determine the thermal parameters of L-asparagine monohydrate crystals. researchgate.netiaea.org This non-destructive technique measures the effect of absorbed electromagnetic energy on a sample by detecting the generated sound waves. The thermal parameters of L-asparagine monohydrate crystals have been measured using this technique, which provides insights into the material's thermal behavior. researchgate.netiaea.org
Surface Morphology Studies
Scanning Electron Microscopy (SEM)
The surface morphology of L-asparagine monohydrate crystals has been extensively investigated using Scanning Electron Microscopy (SEM). nih.govresearchgate.netresearchgate.net SEM analysis provides high-resolution images of the crystal surface, revealing details about its texture, topography, and the presence of any growth features or imperfections.
Studies have reported varied surface characteristics depending on the specific growth conditions and the presence of any additives. In some cases, SEM images of pure L-asparagine monohydrate crystals show a very rough surface. researchgate.net However, other research has observed multilayer plate-like growth patterns on the crystal surface. researchgate.netsajet.in The addition of certain dopants, such as chromium, has been shown to induce changes in the surface morphology, leading to the appearance of pits on what would otherwise be a smooth surface. researchgate.net
The insights gained from SEM are crucial for understanding the crystal growth mechanisms and the impact of various factors on the final surface quality of L-asparagine monohydrate crystals.
Chemical Etching Studies for Dislocation and Surface Defects
Chemical etching is a valuable technique used to reveal dislocations and other surface defects in L-asparagine monohydrate crystals, providing a qualitative assessment of their crystalline perfection. imedpub.comderpharmachemica.comderpharmachemica.comresearchgate.net This method involves the controlled dissolution of the crystal surface with a suitable etchant, which preferentially attacks areas of higher strain energy, such as the points where dislocations emerge on the surface.
In studies on L-asparagine monohydrate, water has been used as an etchant. scholarsresearchlibrary.com The etching process, carried out for specific durations, can reveal etch pits at the sites of dislocations. scholarsresearchlibrary.com The shape and density of these etch pits provide information about the crystal's quality and internal structure. For instance, a lower density of etch pits generally indicates a higher degree of crystalline perfection. researchgate.net Research has shown that the quality of L-asparagine monohydrate crystals grown by certain methods is high, with a low dislocation density. researchgate.net The study of etch patterns on both pure and doped L-asparagine monohydrate crystals helps in understanding their crystalline perfection and the influence of dopants on defect formation. imedpub.comderpharmachemica.com
Elemental Analysis (e.g., ICP, EDX)
Elemental analysis techniques are crucial for confirming the chemical composition of L-asparagine monohydrate crystals and for detecting the presence of any dopants or impurities. Energy Dispersive X-ray Analysis (EDX or EDAX) and Inductively Coupled Plasma (ICP) elemental analysis are two such techniques that have been utilized in the study of these crystals. nih.govsajet.inimedpub.comscholarsresearchlibrary.com
EDX analysis is often performed in conjunction with Scanning Electron Microscopy and provides a qualitative and semi-quantitative assessment of the elemental makeup of the crystal. nih.govsajet.inimedpub.com It has been successfully used to confirm the presence of the constituent elements of L-asparagine monohydrate and to verify the incorporation of dopants into the crystal lattice. nih.govsajet.inderpharmachemica.com
For more precise quantitative measurements of trace elements and dopant concentrations, ICP elemental analysis is employed. scholarsresearchlibrary.comijarse.comscholarsresearchlibrary.com This technique has been instrumental in confirming the presence and determining the concentration of specific dopants, such as strontium and lithium, within the L-asparagine monohydrate crystal structure. scholarsresearchlibrary.comijarse.comscholarsresearchlibrary.com For example, in one study, ICP analysis revealed a lithium concentration of 67 ppm in a doped L-asparagine monohydrate sample. ijarse.com
The following table provides an example of the kind of data obtained from elemental analysis of doped L-asparagine monohydrate crystals.
| Element | Analytical Technique | Finding | Reference |
| Strontium (Sr) | ICP | Presence of Sr(II) in the grown crystal was confirmed. | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| Lithium (Li) | ICP | Incorporation of Li+ into the crystal was confirmed. | ijarse.com |
| Cesium (Cs) | EDX | Incorporation of Cs in the doped specimen was confirmed. | imedpub.com |
| Potassium Iodide (KI) | EDX | Incorporation of KI in the doped crystal was confirmed. | derpharmachemica.com |
Advanced Research Methodologies and Experimental Design
Optimization of Growth Parameters for Crystal Growth
The production of high-quality L-asparagine monohydrate crystals is crucial for both research and industrial applications. The optimization of crystal growth parameters is a key area of study, aiming to control the crystal size distribution (CSD), shape, and purity.
Detailed research has focused on unseeded batch cooling crystallization of L-asparagine monohydrate from aqueous solutions. rsc.org A predictive dynamic model based on a population balance framework has been developed to understand and optimize this process. rsc.orgresearchgate.net This model simultaneously estimates nucleation and growth kinetic parameters from experimental data. rsc.orgresearchgate.net The successful application of this model allows for the determination of optimal operating conditions to achieve a desired CSD. rsc.org
Key parameters that are systematically varied and studied include:
Temperature: The cooling rate during crystallization significantly impacts nucleation and crystal growth. researchgate.netmpg.de
Supersaturation: The concentration of L-asparagine in the solution beyond its saturation point is a primary driving force for crystallization. researchgate.net
pH: The pH of the crystallization medium can influence the solubility of L-asparagine and its crystal habit. nih.gov
Agitation: The rate of stirring affects mass transfer and can influence both nucleation and the prevention of agglomeration.
Additives: The presence of other substances, like polymeric additives, can be used to modify nucleation kinetics and crystal habit. researchgate.net
Interactive Table: Parameters for L-Asparagine Monohydrate Crystal Growth Optimization
| Parameter | Description | Typical Range/Value | Effect on Crystallization |
|---|---|---|---|
| Cooling Rate | The rate at which the temperature of the solution is decreased. | Varies depending on desired crystal size. | Influences nucleation rate and crystal size. |
| Supersaturation Ratio | The ratio of the actual concentration to the saturation concentration. | > 1 | Driving force for both nucleation and growth. |
| pH | The acidity or basicity of the aqueous solution. | 5.0 - 9.0 | Affects solubility and crystal morphology. researchgate.net |
| Agitation Speed | The speed of the stirrer in the crystallizer. | Varies | Improves mass transfer but can induce secondary nucleation. |
Statistical Experimental Optimization Techniques (e.g., Response Surface Methodology)
To efficiently optimize processes involving L-asparagine monohydrate, such as its production via fermentation or the enzymatic processes it is involved in, statistical experimental design techniques are widely employed. Response Surface Methodology (RSM) is a particularly powerful tool in this regard. bipublication.comijcmas.comijbiotech.com
RSM is a collection of mathematical and statistical techniques used to model and analyze problems where a response of interest is influenced by several variables. bipublication.comnih.gov It is advantageous as it requires fewer experiments than traditional one-factor-at-a-time methods and can identify interactions between different variables. bipublication.com
In the context of L-asparaginase production, an enzyme that hydrolyzes L-asparagine, RSM has been successfully used to optimize fermentation media and conditions. bipublication.comijcmas.comijbiotech.comcore.ac.uk For instance, studies have used a central composite design to investigate the effects of variables like the concentrations of maltose, yeast extract, and L-asparagine on enzyme yield. bipublication.com The results of such studies can lead to a significant increase in the production of the enzyme. bipublication.com
Research Findings from RSM Studies:
A study on L-asparaginase production by Erwinia carotovora MTCC 1428 used RSM to optimize the concentrations of yeast extract, maltose, and L-asparagine, resulting in a 1.32-fold increase in enzyme yield. bipublication.com
For Pseudomonas fluorescens, RSM was used to optimize pH, temperature, and media concentration, leading to a 2.14-fold increase in L-asparaginase production. ijcmas.com
In another study with Serratia marcescens SB08, RSM helped to determine the optimal concentrations of sucrose, peptone, and KH2PO4, along with the ideal incubation time, significantly enhancing L-asparaginase production. ijbiotech.com
Interactive Table: Example of RSM Application in L-Asparaginase Production | Factor | Coded Levels | Actual Values | | :--- | :--- | :--- | | | -1 | 0 | +1 | | Yeast Extract (g/L) | 12 | 15 | 18 | | Maltose (g/L) | 5 | 10 | 15 | | L-asparagine (g/L) | 1 | 2 | 3 |
This table illustrates the levels of variables used in a central composite design for optimizing L-asparaginase production by Erwinia carotovora MTCC 1428. bipublication.com
Development of New Protein Expression Systems
The production of enzymes that utilize L-asparagine, such as L-asparaginase, often relies on recombinant protein expression in various host systems. The development of new and improved expression systems is a continuous area of research aimed at increasing yield, simplifying purification, and enhancing the properties of the expressed protein. nih.govmdpi.com
Commonly used host organisms for L-asparaginase expression include Escherichia coli, Bacillus subtilis, and Pichia pastoris. nih.govmdpi.comencyclopedia.pub While E. coli is a popular choice due to its rapid growth and well-understood genetics, challenges such as the formation of inclusion bodies and the lack of post-translational modifications can arise. mdpi.com
To overcome these limitations, various strategies are employed:
Codon Optimization: Adapting the gene sequence to the codon usage of the expression host can improve translation efficiency. nih.gov
Signal Peptides: The use of specific signal peptides can direct the expressed protein to the periplasm or extracellular medium, simplifying purification. researchgate.netmdpi.com For example, the OmpA and DsbA signal peptides have been used for the secretory expression of Erwinia chrysanthemi L-asparaginase in E. coli. researchgate.netmdpi.com
Fusion Tags: Attaching fusion tags to the protein can aid in purification and sometimes improve solubility. mdpi.com
Host Strain Engineering: Modifying the host's metabolic pathways can reduce the metabolic burden of protein expression and improve yield. nih.gov
The choice of expression system and the optimization strategies employed are critical for the successful and cost-effective production of L-asparagine-related enzymes. researchgate.netnih.gov
Rational Design and Directed Evolution in Enzyme Engineering
Rational design and directed evolution are powerful enzyme engineering strategies used to improve the properties of enzymes that interact with L-asparagine, most notably L-asparaginase. encyclopedia.pubmdpi.comresearchgate.net These techniques aim to enhance characteristics such as thermostability, substrate specificity, and catalytic activity, and to reduce immunogenicity. nih.govmdpi.com
Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. encyclopedia.pubresearchgate.net It involves generating a large library of random gene mutants and then using a high-throughput screening method to identify variants with the desired improvements. researchgate.net This method does not require prior knowledge of the protein's structure. encyclopedia.pubresearchgate.net
These two approaches can also be used in combination to achieve synergistic effects in improving enzyme performance. nih.gov
Examples of Engineered L-Asparaginase:
A mutation of aspartate to proline at position 178 in E. coli L-asparaginase improved its thermostability without affecting its catalytic activity. mdpi.com
The D133V mutant of L-asparaginase from Erwinia chrysanthemi displayed a significantly longer half-life at 50 °C compared to the wild-type enzyme. mdpi.com
The N24A mutant of L-asparaginase was engineered to resist proteolytic cleavage and showed improved activity due to a unique hydrogen bond network in its active site. ashpublications.org
Isotopic Labeling Studies (e.g., Deuteration)
Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier isotopes. This is a powerful tool for studying the metabolic fate of molecules and for various analytical techniques. In the context of L-asparagine monohydrate, isotopic labeling with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is employed in several research areas. medchemexpress.comisotope.comcortecnet.commedchemexpress.comsigmaaldrich.comglpbio.com
Applications of Isotopic Labeling:
Metabolic Tracing: Labeled L-asparagine can be used to trace its path through metabolic pathways, providing insights into cellular metabolism. glpbio.com
Biomarker Studies: Isotopically labeled L-asparagine can serve as an internal standard for the accurate quantification of unlabeled L-asparagine in biological samples, which is relevant in studies of diseases like acute lymphoblastic leukemia. medchemexpress.commedchemexpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of ¹³C and ¹⁵N labeled amino acids is crucial for biomolecular NMR studies to determine the three-dimensional structure and dynamics of proteins that bind L-asparagine. sigmaaldrich.com
Pharmacokinetic Studies: Deuteration, the replacement of hydrogen with deuterium, can alter the pharmacokinetic profile of a drug. While not a drug itself, studying deuterated L-asparagine can provide insights into the effects of deuteration on amino acid metabolism. medchemexpress.commedchemexpress.comglpbio.com
A variety of isotopically labeled L-asparagine monohydrate compounds are commercially available for research purposes, including L-Asparagine-¹³C₄,¹⁵N₂ monohydrate and L-Asparagine-amide-¹⁵N monohydrate. cortecnet.commedchemexpress.comglpbio.com Raman scattering studies have also been conducted on deuterated anhydrous asparagine to understand its vibrational properties. scielo.br
Interactive Table: Commercially Available Isotopically Labeled L-Asparagine Monohydrate
| Compound Name | Isotopic Label(s) | Application(s) |
|---|---|---|
| L-Asparagine-¹³C₄ monohydrate | ¹³C | Biomolecular NMR, Metabolism, Metabolomics, Proteomics |
| L-Asparagine-¹⁵N₂ monohydrate | ¹⁵N | Biomolecular NMR, Metabolism, Metabolomics, Proteomics |
| L-Asparagine-d₃ (hydrate) | ²H (Deuterium) | Metabolic studies, Pharmacokinetic research |
| L-Asparagine-¹³C₄,¹⁵N₂ monohydrate | ¹³C, ¹⁵N | Biomolecular NMR, MS-based Proteomics, Metabolic Labeling |
Ethical and Regulatory Considerations in Research
Quality Control and Assurance in Production
The production of L-Asparagine monohydrate, especially for pharmaceutical and food-grade applications, adheres to rigorous quality control (QC) and quality assurance (QA) protocols. Manufacturers often employ advanced fermentation technologies and ensure that production processes comply with the strict standards of Good Manufacturing Practices (GMP). chinaaminoacid.comadvancionsciences.com Adherence to GMP is critical for producing high-purity amino acids. evonik.com
A comprehensive Quality Management System is essential for promoting consistency and sustainability in the manufacturing process. advancionsciences.com This system includes stringent testing and quality checks to guarantee that the product meets the highest standards of purity and effectiveness. multichemindia.com Key quality systems may also include compliance with standards like ISO 22000 and certifications for Halal and Kosher requirements. evonik.com
As part of the quality assurance process, suppliers provide a Certificate of Analysis (CoA) with each shipment. multichemindia.com The CoA is a formal document issued by the quality control department that confirms the product meets its specified requirements and includes results from laboratory tests on an individual batch. multichemindia.compharmaoffer.com For biopharmaceutical applications, products often undergo strict quality control procedures defined by programs like the M-Clarity program to ensure they meet high-purity MQ-500 requirements. merckmillipore.com Furthermore, products may be certified as free from Bovine Spongiform Encephalopathy (BSE) and Transmissible Spongiform Encephalopathy (TSE). advancionsciences.com
Pharmacopoeial Standards and Impurity Control
L-Asparagine monohydrate is listed in major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). uspbpep.comsigmaaldrich.comhimedialabs.commhlw.go.jp These monographs provide the official standards for its identity, purity, strength, and quality. Reference standards, such as those from the USP and EP, are used for laboratory tests as prescribed in the pharmacopoeias. uspbpep.comsigmaaldrich.comsigmaaldrich.com
Purity is a critical parameter, with pharmacopoeias setting a required content of L-asparagine, typically between 98.0% and 101.5% on a dried basis. uspbpep.com Impurity control is a major focus, with specified limits for various potential contaminants. These include related substances (other amino acids), heavy metals, and residual solvents. uspbpep.comdrugfuture.com
Common specified impurities in the EP include aspartic acid and glutamic acid. drugfuture.com Pharmacopoeial methods for detecting impurities have evolved. While traditional methods like thin-layer chromatography (TLC) were used, modern techniques like high-performance liquid chromatography (HPLC) are now employed for more sensitive and quantitative analysis of both ninhydrin-positive and -negative impurities. drugfuture.comnih.gov Research has focused on developing robust ion-pair chromatography methods with low-wavelength UV detection to improve impurity profiling. nih.gov
The table below summarizes key pharmacopoeial specifications for L-Asparagine monohydrate based on USP and EP monographs.
| Parameter | USP Specification | EP Specification |
| Assay (dried basis) | 98.0% to 101.5% | 99.0% to 101.0% |
| Specific Optical Rotation | +33.0° to +36.5° | +33.7° to +36.0° |
| Loss on Drying | 11.5% to 12.5% | 10.5% to 12.5% |
| Residue on Ignition / Sulfated Ash | ≤ 0.1% | ≤ 0.1% |
| Lead (Pb) | ≤ 5 µg/g | Not specified |
| Heavy Metals | Not specified | ≤ 10 ppm |
| Ammonium (B1175870) | Not specified | ≤ 0.1% |
| Chlorides | Not specified | ≤ 200 ppm |
| Sulfates | Not specified | ≤ 200 ppm |
| Iron (Fe) | Not specified | ≤ 10 ppm |
| Microbial Limits (Total Aerobic) | ≤ 1000 cfu/g | Not specified |
| Microbial Limits (Total Yeast/Mold) | ≤ 100 cfu/g | Not specified |
| Data sourced from multiple pharmacopoeial summaries. uspbpep.comhimedialabs.comdrugfuture.comavantorsciences.com |
Regulatory Aspects of Pharmaceutical and Food Applications
The use of L-Asparagine monohydrate is regulated by national and international bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaoffer.comunicom-project.eu
Pharmaceutical Applications: In the pharmaceutical industry, L-Asparagine monohydrate can be used as an Active Pharmaceutical Ingredient (API) or an excipient. evonik.compharmaoffer.com Its use as an API is notable in parenteral nutrition formulations to provide essential nutrients. evonik.compharmaoffer.com It also serves as a starting material for the synthesis of other APIs. evonik.com As an excipient, it can act as a bulking agent in lyophilized products or help to enhance the stability of the main drug. evonik.com Manufacturers of pharmaceutical-grade L-Asparagine monohydrate often maintain Drug Master Files (DMF) with regulatory agencies like the FDA. evonik.compharmacompass.com These files contain confidential, detailed information about the manufacturing facility, processes, and quality controls. evonik.com
Food Applications: In the food industry, L-Asparagine monohydrate is used as a nutrient supplement and as a flavor enhancer or flavoring agent. spectrumchemical.comfda.govchemimpex.com It is recognized for its role in the Maillard reaction, which enhances the flavor and aroma of processed foods. multichemindia.com In the United States, L-Asparagine is listed in the Code of Federal Regulations (CFR) under Title 21, Part 172.320, which specifies its use as an amino acid in food. fda.govecfr.gov Products intended for food use often meet the specifications of the Food Chemical Codex (FCC), indicating they are suitable for food, beverage, and nutritional supplement applications. spectrumchemical.comlabproservices.com The FDA also has a notification procedure for substances that are Generally Recognized as Safe (GRAS). federalregister.govecfr.gov The thermal degradation of asparagine in the presence of sugars can lead to the formation of acrylamide (B121943), a processing contaminant, which is a subject of regulatory interest. himedialabs.comfda.gov
The regulatory framework ensures that L-Asparagine monohydrate used in both pharmaceuticals and food is safe and of appropriate quality, handled and prepared according to good manufacturing practices. chinaaminoacid.comecfr.gov
Q & A
Q. How do experimental conditions affect the solubility and phase behavior of L-Asparagine monohydrate in aqueous solutions?
Solubility is influenced by temperature, supersaturation, and solvent composition. Measurement techniques include online microscopy to monitor crystal growth in real-time and static micromixer setups to decouple mixing effects from precipitation kinetics . Phase diagrams can be constructed using population balance models integrated with nucleation and growth kinetic parameters derived from concentration and crystal size distribution (CSD) data .
Q. What standardized protocols ensure purity and crystallinity in L-Asparagine monohydrate synthesis for biochemical applications?
Purity verification requires thin-layer chromatography (TLC, ≥99%) and powder X-ray diffraction (PXRD) to confirm orthorhombic crystal structure (space group P2₁2₁2₁). Slow evaporation solution growth at room temperature using double-distilled water is a common method to obtain high-purity single crystals . Thermal analysis (e.g., photoacoustic spectroscopy) further validates stability .
Q. What safety protocols are critical for handling L-Asparagine monohydrate in laboratory settings?
Avoid dust formation and use PPE (gloves, goggles). In case of exposure, flush eyes/skin with water for ≥15 minutes. Store in dry, cool, ventilated areas away from oxidizers. While not classified as hazardous, combustion may release NOx and CO .
Advanced Research Questions
Q. How can population balance models optimize unseeded batch cooling crystallization for tailored crystal size distributions (CSDs)?
A dynamic model combining nucleation, growth, and breakage kinetics (extracted via nonlinear parameter estimation) predicts CSD under varying cooling profiles. Ultrasound irradiation reduces metastable zone width, enhancing nucleation rates and enabling early crystal formation . Multi-objective optimization frameworks balance conflicting goals (e.g., maximizing yield vs. minimizing polydispersity) .
Q. What experimental and computational strategies enable enantiomer separation of DL-Asparagine monohydrate?
Mechanical separation of enantiomers (L/D-asn) relies on controlled concomitant crystallization. Population balance equations model simultaneous crystallization dynamics, while digital design optimizes process parameters (e.g., supersaturation gradients) to bias CSD for each enantiomer . Validation requires chiral HPLC or circular dichroism to confirm enantiomeric excess .
Q. How do nonlinear optical (NLO) properties of L-Asparagine monohydrate correlate with crystal growth conditions?
Z-scan analysis quantifies NLO parameters (nonlinear refractive index n₂ = 10⁻¹² cm²/W, absorption coefficient β = 10⁻⁵ cm/W). Optical quality depends on slow evaporation growth to minimize defects. UV-Vis-NIR spectra confirm wide transparency (5.09 eV bandgap), critical for laser applications .
Q. What role does L-Asparagine monohydrate play in microbial co-culture metabolic interactions?
In in vitro microbial consortia, it serves as a nitrogen source in synthetic media (e.g., 0.343 g/L in amino acid-supplemented formulations). Isotope-labeled variants (e.g., ¹³C₄-L-asn) track metabolic fluxes via LC-MS or NMR .
Methodological Considerations
- Data Contradictions : Discrepancies in nucleation rates may arise from differing supersaturation measurement methods (e.g., laser diffraction vs. HPLC) .
- Validation : Cross-validate crystallization models with in situ CSD monitoring (e.g., laser diffraction) and offline characterization (SEM, PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
